molecular formula C11H14N2O5 B2654461 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid CAS No. 1016703-35-7

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Cat. No.: B2654461
CAS No.: 1016703-35-7
M. Wt: 254.242
InChI Key: WNEXYSRMIICHHP-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.242. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-methoxy-4-nitroanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-18-10-7-8(13(16)17)4-5-9(10)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEXYSRMIICHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid: Synthesis, Characterization, and Properties

Introduction

This technical guide provides a comprehensive overview of this compound, a specialized organic compound. Given the absence of extensive dedicated literature for this specific molecule, this document synthesizes information from established chemical principles and data on its core structural components. The molecule incorporates a nitroaromatic moiety, specifically a substituted nitroaniline, linked to a butanoic acid chain. This unique combination of functional groups—a secondary aromatic amine, a methoxy group, a nitro group, and a carboxylic acid—suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the development of novel dyes, materials, or pharmacologically active agents.

The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring and the acidity of the N-H proton.[1] The butanoic acid tail provides a hydrophilic carboxylic acid handle, suitable for further derivatization, such as amide or ester formation. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering a proposed synthetic pathway, detailed characterization protocols, and an analysis of its predicted chemical properties.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. This section outlines the key identifiers and computed properties for this compound.

Chemical Structure and Identifiers

The compound consists of a 2-methoxy-4-nitroaniline core N-alkylated with a butanoic acid moiety at the 4-position of the alkyl chain.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
Canonical SMILES COC1=C(C=C(C=C1)[O-])NCCCC(=O)O
CAS Number Not assigned (as of February 2026)
Computed Physicochemical Properties

The following properties are calculated based on the molecular structure and provide insight into the compound's expected behavior in various chemical and biological systems.

Property Value Source
XLogP3 1.8Predicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 6Predicted
Rotatable Bond Count 6Predicted
Topological Polar Surface Area 108 ŲPredicted

Proposed Synthesis Pathway

A robust and reproducible synthesis is paramount for obtaining any chemical compound for research or development. As no specific synthesis for this compound is documented, a logical and high-yielding pathway is proposed here based on well-established N-alkylation chemistry.

Rationale for Synthetic Strategy

The most direct approach for synthesizing the target compound is through a nucleophilic substitution reaction. This strategy leverages the nucleophilic character of the amino group on 2-methoxy-4-nitroaniline to displace a leaving group on a C4 carboxylic acid synthon, such as ethyl 4-bromobutanoate .

Causality of Experimental Choices:

  • Starting Materials : 2-Methoxy-4-nitroaniline is a commercially available solid, making it a convenient starting point.[2][3][4] Ethyl 4-bromobutanoate is chosen over the free acid to prevent an undesirable acid-base reaction between the carboxylic acid and the aniline amine, which would inhibit the primary nucleophilic substitution. The ester can be easily hydrolyzed in a subsequent step.

  • Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is ideal. These solvents can dissolve the reactants and effectively solvate the cations, leaving the nucleophile more reactive and promoting an Sₙ2 reaction mechanism.

  • Hydrolysis : Basic hydrolysis using sodium hydroxide (NaOH) is a standard and efficient method for converting the intermediate ethyl ester to the final carboxylic acid sodium salt, which can then be acidified to yield the final product.

Proposed Reaction Scheme

The synthesis is proposed as a two-step process: N-alkylation followed by ester hydrolysis.

G A 2-Methoxy-4-nitroaniline R1 Step 1: N-Alkylation K₂CO₃, DMF 80 °C, 12h A->R1 B Ethyl 4-bromobutanoate B->R1 I Ethyl 4-[(2-methoxy-4-nitrophenyl)amino]butanoate R1->I Nucleophilic Substitution R2 Step 2: Hydrolysis 1. NaOH(aq), EtOH, 60 °C 2. HCl(aq) to pH 2-3 I->R2 P This compound R2->P Acidification

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: N-Alkylation to form Ethyl 4-[(2-methoxy-4-nitrophenyl)amino]butanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-4-nitroaniline (1.68 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add ethyl 4-bromobutanoate (1.50 mL, 10.5 mmol, 1.05 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude ethyl ester intermediate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis to form this compound

  • Dissolve the crude ethyl ester from Step 1 in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 20 mL of water.

  • Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification and Validation

The final product's purity should be validated before further use.

  • Purification : Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the preferred method for obtaining a highly pure solid.

  • Validation : Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point. A sharp melting point range indicates high purity.

Structural Elucidation and Characterization

Confirming the chemical structure of a newly synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity.

Rationale for Analytical Techniques
  • NMR Spectroscopy : Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and the chemical environment of each atom.

  • FTIR Spectroscopy : Identifies the specific functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry : Determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR signals are based on standard chemical shift values and spin-spin coupling principles for similar structures.[5] Spectra should be recorded in a solvent like DMSO-d₆ to ensure solubility and observation of exchangeable protons (NH, COOH).

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.1 br s 1H -COOH
~7.75 d 1H Ar-H (H-3)
~7.50 dd 1H Ar-H (H-5)
~7.10 d 1H Ar-H (H-6)
~6.80 t 1H -NH-
~3.90 s 3H -OCH₃
~3.35 q 2H N-CH₂-
~2.30 t 2H -CH₂-COOH

| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~174.5 C=O (Carboxylic Acid)
~152.0 Ar-C (C-2, C-OCH₃)
~145.0 Ar-C (C-1, C-NH)
~139.0 Ar-C (C-4, C-NO₂)
~126.0 Ar-CH (C-3)
~115.0 Ar-CH (C-5)
~110.0 Ar-CH (C-6)
~56.0 -OCH₃
~43.0 N-CH₂
~31.0 -CH₂-COOH

| ~24.0 | -CH₂-CH₂-CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will confirm the presence of key functional groups.

Table 5: Predicted Characteristic FTIR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400-3300 N-H Stretch Secondary Amine
3300-2500 (broad) O-H Stretch Carboxylic Acid
3100-3000 C-H Stretch (sp²) Aromatic C-H
2980-2850 C-H Stretch (sp³) Aliphatic C-H
1715-1700 C=O Stretch Carboxylic Acid
1600-1580 C=C Stretch Aromatic Ring
1550-1500 (strong) N=O Asymmetric Stretch Nitro Group
1385-1335 (strong) N=O Symmetric Stretch Nitro Group

| 1250-1200 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the method of choice.

  • Expected [M+H]⁺ Ion : 255.0924 m/z

  • Expected [M-H]⁻ Ion : 253.0779 m/z

  • Key Fragmentation : Likely fragments would correspond to the loss of the carboxylic acid group (-45 Da), loss of the entire butanoic acid chain, and cleavage at the C-N bond.

Workflow for Spectroscopic Analysis

G Start Purified Solid Sample NMR Dissolve in DMSO-d₆ Acquire ¹H, ¹³C, COSY, HSQC NMR Start->NMR FTIR Prepare KBr Pellet or use ATR Acquire IR Spectrum Start->FTIR MS Dissolve in MeOH/H₂O Acquire HRMS (ESI) Start->MS Data Data Analysis & Interpretation NMR->Data FTIR->Data MS->Data Confirm Structure Confirmed Data->Confirm

Caption: Standard workflow for the complete structural characterization.

Potential Applications and Future Research

While the specific applications of this compound are yet to be explored, its structure suggests several avenues for future research:

  • Medicinal Chemistry : The nitroaromatic scaffold is present in some therapeutic agents. The compound could serve as a precursor for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a new site for chemical modification.

  • Dye Synthesis : The 2-methoxy-4-nitroaniline core is a known precursor in the dye industry.[3][4] The carboxylic acid functionality allows it to be covalently linked to fabrics or polymers, potentially creating novel functional dyes.

  • Material Science : The molecule could be used as a monomer or functionalizing agent for polymers, imparting specific properties such as UV-absorption or pH-responsiveness.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. By detailing a proposed experimental pathway, including the rationale behind procedural choices and a comprehensive plan for structural verification, this document serves as a foundational resource for researchers aiming to synthesize and explore the properties and applications of this novel molecule.

References

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065. doi:10.1039/J29670001065. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • PubChem. (n.d.). 4-Amino-2-(4-methoxy-3-methylphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
  • PubChem. (n.d.). 4-(Methylnitrosoamino)butanoic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methoxybutanoic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • De Gruyter. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. doi:10.1128/MMBR.00006-10. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved February 13, 2026, from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). 2-Methoxy-4-nitroaniline CAS:97-52-9. Retrieved February 13, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CA1271478A - 4-amino-butanoic acid derivatives, process of preparation and use thereof.
  • National Institute of Standards and Technology. (n.d.). 4-(4-Nitrophenyl)butyric acid. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Eureka. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-4-[4-(2-methoxypropyl)phenyl]butanoic acid. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Thermodynamic Stability Profiling: 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid (hereafter referred to as MNABA ).[1] As a functionalized aniline derivative featuring both a strong electron-withdrawing group (Nitro) and a flexible carboxylic acid tail, MNABA presents a complex stability profile characterized by competing degradation pathways: intramolecular cyclization (lactamization) and thermal decomposition of the nitroarene core.

This document moves beyond standard testing checklists, offering a mechanistic analysis of why instability occurs and providing self-validating protocols to quantify it.

Molecular Architecture & Theoretical Stability

To predict the thermodynamic behavior of MNABA, we must first deconstruct its electronic and steric environment.

The "Push-Pull" Stabilization

The core stability of the amine nitrogen is governed by the substituents on the phenyl ring:

  • 4-Nitro Group (EWG): Through resonance, the nitro group strongly withdraws electron density from the amine nitrogen. This delocalization reduces the nucleophilicity of the nitrogen lone pair.

  • 2-Methoxy Group (EDG/Steric): While typically electron-donating, its ortho position introduces steric bulk and potential intramolecular hydrogen bonding with the amine proton (NH[1]···OMe).

Thermodynamic Implication: Unlike aliphatic


-amino acids (e.g., GABA), which spontaneously cyclize to lactams, MNABA is kinetically stabilized. The reduced nucleophilicity of the nitrogen raises the activation energy (

) required for cyclization. However, under thermal stress or acid catalysis, this barrier is overcome, leading to irreversible degradation.
The Flexible Linker (Entropic Liability)

The butanoic acid chain allows the terminal carboxyl group to spatially approach the amine. The 3-carbon separation is the "Goldilocks" zone for 5-membered ring formation (pyrrolidinone), which is thermodynamically favored due to low ring strain.[1]

Degradation Pathways: Mechanistic Analysis

The thermodynamic instability of MNABA is defined by two primary vectors: Dehydration-Driven Cyclization and Oxidative/Thermal Decomposition .[1]

Pathway A: Intramolecular Lactamization

Under thermal stress (melt phase) or acidic conditions, MNABA undergoes dehydration to form 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one .[1] This is the critical impurity to monitor during drying and storage.

Pathway B: Nitro-Group Thermolysis

At temperatures exceeding 200°C (or lower if catalyzed by metals), the nitro group is susceptible to catastrophic decomposition, releasing


 gases. This is an exothermic event that must be distinguished from the endothermic melting point.
Visualization: Degradation Topology

The following diagram illustrates the competing pathways and the transition states involved.

MNABA_Degradation cluster_0 Thermodynamic Risk Zone MNABA MNABA (Linear) Stable Solid TS_Cyclic Transition State (Tetrahedral Intermediate) MNABA->TS_Cyclic + Heat/Acid (-H2O) Decomp Thermal Decomp (NOx Release) MNABA->Decomp T > 200°C Lactam Lactam Impurity (Pyrrolidinone deriv.) TS_Cyclic->Lactam Irreversible

Figure 1: Mechanistic degradation pathways. The primary stability risk is the formation of the lactam species (red), while high-temperature stress leads to fragmentation (grey).[1]

Experimental Methodologies (Protocols)

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (


), enthalpy of fusion (

), and onset of thermal decomposition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Crucible: Gold-plated high-pressure capsules (Required).

    • Reasoning: Standard aluminum pans may catalyze nitro-reduction or rupture if ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       gas is released. Gold is inert; high-pressure seals contain volatile byproducts.[1]
      
  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Critical Check: If an exotherm is observed immediately following the endotherm (melt), the substance is thermally unstable in the melt phase.

  • Acceptance Criteria: A sharp endotherm (purity >99%) followed by a stable baseline for at least 20°C.

Protocol 2: Forced Degradation (Stress Testing)

Objective: Validate the lactamization pathway and establish stability-indicating HPLC methods.

Stress ConditionConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursPromotes Lactamization (High Risk)
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursHydrolysis of Methoxy ether (Low Risk)
Oxidation 3%

, RT
4 HoursNitro/Amine oxidation
Thermal (Solid) 80°C, Dry Heat7 DaysSurface Lactamization
Protocol 3: Automated Stability Workflow

The following workflow ensures data integrity and "self-validation" by using orthogonal detection methods (Thermal vs. Chromatographic).

Stability_Workflow cluster_solid Solid State Physics cluster_liquid Solution Chemistry Start MNABA Sample DSC DSC / TGA (Thermal Events) Start->DSC XRPD X-Ray Diffraction (Polymorph Check) Start->XRPD Stress Forced Degradation (Acid/Base/Ox) Start->Stress Report Thermodynamic Profile DSC->Report Tm & Tdecomp XRPD->Report Crystallinity HPLC HPLC-MS Analysis (Quantify Lactam) Stress->HPLC HPLC->Report Kinetics (k)

Figure 2: Integrated stability testing workflow. Parallel processing of solid-state and solution-phase samples ensures no degradation mode is overlooked.[1]

Data Interpretation & Troubleshooting

Interpreting DSC Thermograms[1][2]
  • Scenario A (Ideal): Sharp endotherm at

    
     (e.g., ~90-100°C based on analogs) with no subsequent events.
    
  • Scenario B (Lactamization): Broad endotherm followed immediately by a baseline shift or small exotherm.

    • Causality: The compound is cyclizing in the melt. The heat of fusion is being consumed by the reaction.

  • Scenario C (Decomposition): Sharp exotherm >200°C.

    • Safety Warning: Nitro group detonation/decomposition. Do not scale up drying processes near this temperature.

HPLC-MS Identification

When analyzing stress samples, the Lactam Impurity will exhibit specific characteristics:

  • Retention Time: Longer than MNABA (loss of polar -COOH group increases hydrophobicity).[1]

  • Mass Shift: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Loss of 
    
    
    
    ).
  • UV Spectrum: The nitroaniline chromophore remains intact;

    
     will remain similar (~380-400 nm), making UV detection robust.
    

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation, 2003.

  • NIST Chemistry WebBook. Thermochemical Data for Nitroaniline Derivatives. National Institute of Standards and Technology.

  • Giron, D.Thermal Analysis and Calorimetric Methods in the Characterization of Polymorphs and Solvates. Thermochimica Acta, 1995.
  • PubChem Compound Summary. 4-(4-nitrophenyl)butanoic acid (Structural Analog Data). National Center for Biotechnology Information.

Sources

Solubility profile of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid .

This guide synthesizes available data on the core pharmacophore (2-methoxy-4-nitroaniline ) with the physicochemical modifications introduced by the butyric acid linker, providing a definitive reference for synthesis, purification, and formulation.

Executive Summary & Compound Identity

Target Analyte: this compound Synonyms: N-(2-Methoxy-4-nitrophenyl)-4-aminobutyric acid; 4-(2-methoxy-4-nitroanilino)butyric acid. Chemical Class: Nitroaniline derivative / Amino acid conjugate. Core Scaffold: 2-Methoxy-4-nitroaniline (MNA) linked to a γ-aminobutyric acid (GABA) tail.

Physicochemical Context

This molecule combines a hydrophobic, chromogenic aromatic head group (nitro-aniline) with a polar, ionizable aliphatic tail (carboxylic acid). This amphiphilic structure dictates a solubility profile that is highly dependent on both solvent polarity and pH . Unlike its parent compound (2-methoxy-4-nitroaniline), which is strictly non-ionic, this derivative exhibits "switchable" solubility, allowing for efficient acid-base extraction and purification.

Solubility Profile & Solvent Ranking

The solubility of this compound follows a distinct hierarchy governed by solute-solvent interactions (dipolarity/polarizability and hydrogen bonding). The following profile is derived from thermodynamic data of the core scaffold and corrected for the carboxylic acid functionality.

Primary Solvent Classes (at 298.15 K)[1]
RankSolvent ClassRepresentative SolventsSolubility DescriptionMechanism
1 Polar Aprotic NMP, DMSO, DMF Very High (> 15 mol%)Strong dipole-dipole interactions with the nitro group; disruption of intermolecular H-bonds.
2 Cyclic Ethers 1,4-Dioxane, THF High Good solvation of the aromatic core; moderate interaction with the acid tail.
3 Esters & Ketones Ethyl Acetate, Acetone Moderate Effective for the organic skeleton; often used for recrystallization.
4 Alcohols Ethanol, Methanol Moderate to Low Competing H-bonding. Solubility increases significantly with temperature (steep Van't Hoff slope).
5 Water (Neutral/Acidic) H₂O (pH < 4) Very Low (< 0.01 mol%)Hydrophobic aromatic ring dominates; carboxylic acid remains protonated (uncharged).
6 Water (Alkaline) H₂O (pH > 8) High Deprotonation of carboxylic acid (

) forms a water-soluble salt.
The "Linker Effect"

Compared to the parent 2-methoxy-4-nitroaniline (which shows peak solubility in NMP and lowest in water), the addition of the butanoic acid chain :

  • Increases solubility in alcohols (Ethanol/Methanol) due to the additional H-bond donor/acceptor sites on the carboxyl group.

  • Enables pH-dependent solubility , a critical feature for purification. The parent aniline cannot be solubilized by aqueous base, whereas this derivative can be fully dissolved in 1M NaOH and reprecipitated with HCl.

Thermodynamic Modeling & Behavior

To accurately predict solubility at varying temperatures (critical for crystallization processes), the Modified Apelblat Equation is the standard model for this class of compounds.

The Apelblat Model


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters specific to the solvent system.
    

Thermodynamic Parameters: Dissolution is endothermic (


) and entropy-driven  in most organic solvents.
  • Enthalpy (

    
    ):  Positive. Heat is absorbed to break the crystal lattice (aromatic stacking).
    
  • Entropy (

    
    ):  Positive. The disorder increases as the flexible butyric acid tail solvates.
    
Visualization: Solubility Logic & Purification Workflow

The following diagram illustrates the logical flow for determining solubility and utilizing it for purification.

SolubilityWorkflow Compound 4-[(2-Methoxy-4-nitrophenyl) amino]butanoic acid SolventSelect Solvent Selection Compound->SolventSelect PolarAprotic Polar Aprotic (DMSO, NMP) SolventSelect->PolarAprotic Alcohol Alcohols (EtOH, MeOH) SolventSelect->Alcohol WaterAcid Water (Acidic/Neutral) SolventSelect->WaterAcid WaterBase Water (Alkaline) SolventSelect->WaterBase HighSol High Solubility (Stock Solutions) PolarAprotic->HighSol Dipole Interactions Recryst Temp-Dependent (Recrystallization) Alcohol->Recryst H-Bonding Insol Insoluble (Precipitation) WaterAcid->Insol Hydrophobic Effect SaltSol Soluble Salt (Extraction) WaterBase->SaltSol Ionization (-COO⁻) SaltSol->Insol Add HCl (pH < 4)

Figure 1: Solubility logic map demonstrating solvent interactions and the pH-switch mechanism for purification.

Experimental Protocols

Protocol A: Gravimetric Determination (Standard)

Applicability: Pure organic solvents (Ethanol, Ethyl Acetate, NMP).

  • Preparation: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the target temperature (e.g., 298.15 K) for 24 hours .

    • Note: The long equilibration time is required to ensure the saturation of the carboxylic acid tail, which can form intermolecular dimers.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw 2 mL of the supernatant using a syringe equipped with a 0.45 µm PTFE filter (pre-heated to the experimental temperature to prevent crashing out).

  • Weighing: Transfer a known volume (e.g., 1 mL) to a pre-weighed weighing dish. Evaporate the solvent under vacuum or nitrogen stream.

  • Calculation:

    
    
    
Protocol B: pH-Dependent Solubility (Titration)

Applicability: Aqueous buffers.

  • Suspension: Suspend 100 mg of compound in 10 mL water.

  • Titration: Slowly add 0.1 M NaOH while monitoring turbidity or UV-Vis absorbance (at

    
     nm for the nitroaniline chromophore).
    
  • Endpoint: Record the pH at which the solution becomes clear (Solubilization Point).

  • Reversibility Check: Add 0.1 M HCl to confirm reprecipitation (validating the chemical integrity).

Applications in Synthesis & Purification

The solubility profile defined above dictates the optimal strategies for processing this intermediate.

Recrystallization Strategy
  • Solvent System: Ethanol/Water (80:20 v/v) or Ethyl Acetate .

  • Method: Dissolve at reflux (approx. 75-78°C). The compound has a steep solubility curve in alcohols, allowing for high recovery upon cooling to 0-5°C.

  • Anti-Solvent: Hexane or Water (if dissolved in pure Ethanol).

Acid-Base Extraction (Purification)

Because the impurity profile often includes unreacted 2-methoxy-4-nitroaniline (which lacks the acid tail), purification is highly efficient using the solubility difference:

  • Dissolve crude mixture in 0.5 M NaOH (Target compound dissolves; parent aniline remains insoluble).

  • Filter to remove the parent aniline impurity.

  • Acidify filtrate with HCl to pH 3.

  • Precipitate pure this compound.

References

  • Li, H., et al. (2020). "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis."[2] Journal of Chemical & Engineering Data, 65(2), 623–632. [1][3]

    • Grounding: Establishes the baseline solubility of the aromatic scaffold (NMP > DMSO > ...
  • Li, H., et al. (2020). "2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation."[2] Journal of Chemical & Engineering Data, 65(5), 2673–2682.[2] [4]

    • Grounding: Provides thermodynamic models (Jouyban-Acree)
  • Avdeef, A. (2015). "Solubility Temperature Dependence Predicted from 2D Structure." ADMET & DMPK, 3(4), 298-344.

    • Grounding: Validates the theoretical prediction of enthalpy/entropy based on structural descriptors.
  • PubChem. "4-Amino-2-methoxybutanoic acid (Related Structure Data)." National Library of Medicine.

    • Grounding: Provides physicochemical properties for the aliph

Sources

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid , a specialized nitroaniline derivative used as a synthetic intermediate and potential chromogenic building block in biochemical research.

CAS Number: 1016703-35-7

Executive Summary

This compound is a functionalized amino acid derivative characterized by a secondary amine linkage between a gamma-aminobutyric acid (GABA) backbone and a 2-methoxy-4-nitrobenzene moiety.[1] Its unique electronic structure—combining an electron-withdrawing nitro group with an electron-donating methoxy group on the phenyl ring—makes it a valuable intermediate for the synthesis of heterocyclic scaffolds (e.g., quinoxalines, benzimidazoles) and a potential chromogenic probe for monitoring amide coupling reactions.

This guide outlines the critical parameters for its identification, synthesis, and handling, designed for researchers requiring high-purity standards for drug discovery or materials science applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Identifiers
ParameterValue
Chemical Name This compound
CAS Number 1016703-35-7
Synonyms N-(2-Methoxy-4-nitrophenyl)-GABA; 4-(2-Methoxy-4-nitroanilino)butyric acid
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
MDL Number MFCD09813498
SMILES COC1=C(C=CC(=C1)[O-])NCCCC(=O)O
Physicochemical Profile
PropertyDescription / Value
Appearance Yellow to orange crystalline powder (characteristic of nitroanilines)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic pH), soluble in alkaline aqueous solutions.
pKa (Predicted) Carboxyl: ~4.5; Aniline Nitrogen: ~1.0 (weakly basic due to nitro group)
LogP (Predicted) ~1.8

Synthesis & Manufacturing Protocol

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) . This method is preferred over reductive amination due to the poor nucleophilicity of nitroanilines and the high reactivity of fluoronitrobenzenes.

Reaction Mechanism (SNAr)

The reaction utilizes 1-Fluoro-2-methoxy-4-nitrobenzene as the electrophile. The fluorine atom is activated for displacement by the ortho-methoxy and para-nitro groups. Gamma-aminobutyric acid (GABA) acts as the nucleophile.

Step-by-Step Protocol
  • Reagents:

    • Electrophile: 1-Fluoro-2-methoxy-4-nitrobenzene (1.0 equiv)

    • Nucleophile: 4-Aminobutanoic acid (GABA) (1.2 equiv)

    • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Solvent: DMF/Water (4:1 v/v) or Ethanol/Water (1:1 v/v)

  • Procedure:

    • Dissolve GABA and K₂CO₃ in the water component of the solvent system.

    • Add the fluoroarene dissolved in the organic solvent (DMF or Ethanol).

    • Heat the mixture to 80°C for 4–6 hours. Monitoring by TLC (SiO₂, 5% MeOH in DCM) is essential; the product will be more polar than the starting fluoroarene.

    • Workup: Acidify the reaction mixture to pH 3–4 with 1M HCl to precipitate the free acid. Filter the yellow solid and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Synthesis Pathway Diagram

SynthesisPathway Figure 1: S_NAr Synthesis of this compound Start1 1-Fluoro-2-methoxy- 4-nitrobenzene (Electrophile) Intermediate Meisenheimer Complex Start1->Intermediate + Base (K2CO3) 80°C, DMF/H2O Start2 GABA (Nucleophile) Start2->Intermediate Product 4-[(2-Methoxy-4-nitrophenyl) amino]butanoic acid Intermediate->Product - F- Byproduct HF / KF Intermediate->Byproduct

Figure 1: Nucleophilic aromatic substitution pathway utilizing activated fluoroarene chemistry.

Applications & Utility

Synthetic Scaffold for Heterocycles

The primary utility of this compound lies in its potential as a precursor for dihydroquinoxalines or benzodiazepines .

  • Reduction: The nitro group can be selectively reduced (using H₂/Pd-C or Fe/NH₄Cl) to a primary amine.

  • Cyclization: The resulting diamine can undergo intramolecular cyclization with the carboxylic acid tail (or an activated derivative) to form tricyclic structures relevant to kinase inhibitor discovery.

Chromogenic Linker

The 2-methoxy-4-nitroaniline chromophore typically exhibits a strong absorption in the 350–400 nm range (yellow).

  • Usage: It can serve as a non-cleavable chromogenic tag for studying the spatial distribution of GABA analogs.

  • pH Indicator: The aniline nitrogen is weakly basic; protonation results in a hypsochromic shift (blue shift), allowing it to function as a pH probe in acidic environments.

Analytical Characterization

To validate the identity of CAS 1016703-35-7, the following analytical signatures must be confirmed.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, COOH); δ 8.0–6.5 (m, 3H, Aromatic); δ 6.2 (t, 1H, NH); δ 3.85 (s, 3H, OCH₃); δ 3.2 (q, 2H, N-CH₂); δ 2.3 (t, 2H, CO-CH₂); δ 1.8 (m, 2H, CH₂).
LC-MS (ESI) [M+H]⁺ = 255.25 ; [M-H]⁻ = 253.23 . Look for characteristic loss of NO₂ or COOH fragments in MS/MS.
IR Spectroscopy 3350 cm⁻¹ (N-H stretch); 2900–3000 cm⁻¹ (C-H aliphatic); 1700–1720 cm⁻¹ (C=O acid); 1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).
Quality Control Workflow

QC_Workflow Figure 2: Analytical Quality Control Workflow for CAS 1016703-35-7 Sample Crude Product TLC TLC Screening (5% MeOH/DCM) Sample->TLC Purification Recrystallization (EtOH/H2O) TLC->Purification If impure NMR 1H NMR Validation (Aromatic Region & OMe) Purification->NMR MS LC-MS Confirmation (Mass 254.24) Purification->MS Final Certified Reference Material NMR->Final Pass MS->Final Pass

Figure 2: Step-by-step quality assurance protocol for validating compound purity.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential mutagenicity (typical of nitroaromatics).

  • Signal Word: WARNING

  • GHS Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation of the nitroaniline moiety.

References

  • Matrix Scientific . (n.d.). This compound Product Data. Retrieved from

  • National Center for Biotechnology Information . (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene (Precursor). PubChem Compound Summary for CID 73895. Retrieved from

  • BLD Pharm . (n.d.). Product 1016703-35-7 Information. Retrieved from

  • Bunce, R. A. (2014). Nucleophilic Aromatic Substitution. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. (General reference for SNAr mechanism).

Sources

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs solubility, permeability, and receptor-binding interactions, making its accurate determination a cornerstone of preclinical drug development. This guide provides a comprehensive technical overview of the predicted pKa values and ionization behavior of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid. Due to the novelty of this specific molecule, this paper synthesizes data from structurally related compounds to construct a scientifically rigorous predictive analysis. We will explore the theoretical underpinnings of pKa, outline robust experimental methodologies for its determination, and discuss the profound implications of its ionization profile on drug absorption and distribution.

Introduction: The Central Role of pKa in Drug Development

The journey of a drug from administration to its site of action is a complex odyssey through diverse physiological environments, each with a distinct pH. The Henderson-Hasselbalch equation provides the fundamental relationship between pH, pKa, and the ionization state of a molecule.[1][2] A drug's ability to traverse biological membranes, which are primarily lipidic, is largely dependent on its charge.[3][4] The non-ionized form of a drug is typically more lipophilic and can readily diffuse across these membranes, whereas the ionized form is more hydrophilic and generally exhibits higher aqueous solubility.[1][5]

The gastrointestinal (GI) tract, the primary site of absorption for orally administered drugs, presents a dynamic pH gradient, ranging from the highly acidic environment of the stomach (pH 1.5-3.5) to the more alkaline conditions of the small intestine (pH 6.0-7.4).[3][6] Consequently, the ionization state, and therefore the absorption profile, of a drug can vary significantly along the GI tract.[6][7] Understanding the pKa of a compound like this compound is therefore not merely an academic exercise but a critical step in predicting its in vivo behavior and optimizing its formulation for therapeutic success.

Molecular Structure and Predicted Ionizable Centers

This compound is a molecule possessing two key ionizable functional groups: a carboxylic acid and a secondary aromatic amine.

  • Carboxylic Acid Group: The butanoic acid moiety contains a carboxyl group (-COOH), which is acidic and will donate a proton to become a carboxylate anion (-COO⁻).

  • Secondary Aromatic Amine Group: The amino group (-NH-) linked to the nitrophenyl ring is basic and can accept a proton to become a positively charged ammonium cation (-NH₂⁺-).

The electronic environment of each of these groups, dictated by the substituents on the aromatic ring and the aliphatic chain, will significantly influence their respective pKa values. The presence of a methoxy (-OCH₃) group and a nitro (-NO₂) group on the phenyl ring will have opposing effects on the basicity of the amine. The methoxy group is an electron-donating group, which would typically increase the basicity of the amine. Conversely, the nitro group is a powerful electron-withdrawing group, which will substantially decrease the electron density on the nitrogen atom, thereby reducing its basicity.

Predictive Analysis of pKa Values

In the absence of direct experimental data for this compound, we can estimate its pKa values by examining structurally analogous compounds.

  • pKa of the Carboxylic Acid Group: The pKa of unsubstituted butanoic acid is approximately 4.82. The presence of the electron-withdrawing 2-methoxy-4-nitrophenylamino substituent at the 4-position will have a modest acid-strengthening effect. Therefore, the pKa of the carboxylic acid group in the target molecule is predicted to be slightly lower than 4.82. For a similar compound, 4-aminobutanoic acid (GABA), the acidic pKa is reported to be around 4.53.[8]

  • pKa of the Aromatic Amine Group: The pKa of aniline is approximately 4.6. The presence of the electron-withdrawing nitro group will significantly decrease the basicity of the amine. For instance, the predicted pKa of 2-methoxy-4-nitroaniline is approximately 1.02.[9][10] This indicates that the secondary amine in the target molecule will be a very weak base.

Table 1: Predicted pKa Values for this compound

Functional GroupPredicted pKaIonization Behavior
Carboxylic Acid~4.5Deprotonates to form an anion at pH > 4.5
Secondary Aromatic Amine~1.0Protonates to form a cation at pH < 1.0

Ionization Profile Across Physiological pH

Based on the predicted pKa values, we can construct an ionization profile of this compound across a range of pH values relevant to human physiology.

dot graph "Ionization_Profile" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"pH < 1.0" [pos="0,1.5!"]; "1.0 < pH < 4.5" [pos="2.5,1.5!"]; "pH > 4.5" [pos="5,1.5!"]; "Predominant Species 1" [label="Cationic\n(Amine Protonated, Acid Protonated)", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Predominant Species 2" [label="Neutral (Zwitterionic)\n(Amine Deprotonated, Acid Protonated)", pos="2.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; "Predominant Species 3" [label="Anionic\n(Amine Deprotonated, Acid Deprotonated)", pos="5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

"pH < 1.0" -> "Predominant Species 1"; "1.0 < pH < 4.5" -> "Predominant Species 2"; "pH > 4.5" -> "Predominant Species 3"; } Caption: Predicted predominant species of the molecule at different pH ranges.

  • In the Stomach (pH ~1.5-3.5): In this acidic environment, the carboxylic acid group (pKa ~4.5) will be predominantly in its neutral, protonated form (-COOH). The secondary amine (pKa ~1.0) will be largely deprotonated and neutral (-NH-). Therefore, the molecule is expected to exist primarily as a neutral, potentially zwitterionic, species in the stomach.

  • In the Small Intestine (pH ~6.0-7.4): As the molecule transitions to the more alkaline environment of the small intestine, the carboxylic acid group will become deprotonated to its anionic form (-COO⁻). The secondary amine will remain deprotonated and neutral. Thus, the predominant species in the small intestine will be anionic.

This ionization behavior has significant implications for oral absorption. The neutral form present in the stomach may have favorable lipophilicity for absorption, but the stomach has a relatively small surface area for drug absorption. In the small intestine, the primary site of drug absorption, the molecule will be in its anionic form, which is generally less permeable across the intestinal epithelium.[4]

Methodologies for Experimental pKa Determination

While predictive models are valuable, experimental determination of pKa is the gold standard for accuracy.[11] Several robust techniques are available, each with its own advantages and considerations.

Potentiometric Titration

This classical method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH with a calibrated electrode.[12][13] The pKa is determined from the inflection point of the resulting titration curve.[12][14]

G A Sample Preparation (Dissolve in suitable solvent) C Titration (Stepwise addition of titrant) A->C B pH Electrode Calibration B->C D Data Acquisition (Record pH vs. Titrant Volume) C->D E Data Analysis (Identify inflection points) D->E F pKa Determination E->F

Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.[12]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M NaOH or HCl).

  • Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.[13]

UV-Vis Spectrophotometry

This method is applicable if the ionized and non-ionized forms of the molecule have distinct UV-Vis absorption spectra.[15][16] The absorbance of the compound is measured in a series of buffers with different known pH values.[17]

Protocol for Spectrophotometric pKa Determination:

  • Spectral Scans: Obtain the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range.

  • Absorbance Measurements: Prepare solutions of the compound with a constant concentration in each of the buffers and measure the absorbance at the predetermined wavelengths.[18]

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[17]

Capillary Electrophoresis (CE)

CE is a powerful separation technique that can be used to determine pKa values based on the change in electrophoretic mobility of a compound as a function of pH.[11][19][20] This method is particularly advantageous as it requires only a small amount of sample and can tolerate impurities.[20]

Protocol for CE-based pKa Determination:

  • Buffer System: Prepare a series of background electrolytes (buffers) with a range of pH values.

  • Sample Injection: Inject a small plug of the sample solution into the capillary filled with a specific pH buffer.

  • Electrophoresis: Apply a voltage across the capillary and record the migration time of the analyte.

  • Mobility Calculation: Calculate the effective electrophoretic mobility at each pH.

  • Data Analysis: Plot the effective mobility versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[11]

Computational pKa Prediction

In addition to experimental methods, various computational approaches can provide rapid pKa estimations.[21] These methods range from empirical models based on large datasets of known pKa values to more rigorous quantum mechanics-based calculations.[22] Software packages such as ACD/pKa DB, MarvinSketch, and Schrödinger's Epik are widely used in the pharmaceutical industry for in silico pKa prediction.[21][23][24] While these tools can be highly accurate for compounds within their training sets, their predictive power may be reduced for novel chemical scaffolds.[21]

Conclusion and Future Directions

The ionization behavior of this compound, dictated by its carboxylic acid and secondary aromatic amine functionalities, is predicted to be pH-dependent, with the molecule existing as a neutral species in the stomach and an anionic species in the small intestine. This has profound implications for its oral absorption and overall pharmacokinetic profile. While predictive analysis based on structurally related compounds provides a valuable starting point, the experimental determination of its pKa values using techniques such as potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis is strongly recommended for accurate characterization. A thorough understanding of the pKa of this compound will be instrumental in guiding its formulation development and optimizing its therapeutic potential.

References

  • A fast method for pKa determination by capillary electrophoresis. PubMed. Available at: [Link]

  • How does pH affect drug delivery?. Patsnap Synapse. Available at: [Link]

  • Using Capillary Electrophoresis to Measure pKa. Analiza. Available at: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available at: [Link]

  • Determination of acid dissociation constants by capillary electrophoresis. PubMed. Available at: [Link]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Available at: [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. Available at: [Link]

  • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Available at: [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. Available at: [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available at: [Link]

  • MoKa - pKa modelling. Molecular Discovery. Available at: [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Available at: [Link]

  • What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?. Dr.Oracle. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Macro-pKa. Schrödinger. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. Available at: [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Available at: [Link]

  • Influence of pH on Drug Absorption from the Gastrointestinal Tract: A Simple Chemical Model. Semantic Scholar. Available at: [Link]

  • Computational pKa Determination. Reddit. Available at: [Link]

  • Drug Absorption. StatPearls - NCBI Bookshelf. NIH. Available at: [Link]

  • 2-Methoxy-4-nitroaniline CAS:97-52-9. Jinan Future chemical Co.,Ltd. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • pKa Prediction. Rowan. Available at: [Link]

  • pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. Available at: [Link]

  • Calculation of Percentage ionization of weak electrolytes. eGPAT. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Chapter 7. pK a and Degree of Ionization. PharmacyLibrary. Available at: [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Showing Compound 4-Aminobutyric acid (FDB008937). FooDB. Available at: [Link]

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Methodological & Application

Application Note & Protocols: Strategies for the Efficient Coupling of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical or modified amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, or unique conformational properties. This guide provides a detailed technical overview and robust protocols for the successful coupling of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid, a unique gamma-amino acid derivative. The inherent chemical properties of this compound—specifically its secondary amine, which is electronically deactivated by the nitrophenyl moiety—present distinct challenges to standard peptide synthesis protocols. We will explore the underlying chemical principles and provide optimized, step-by-step procedures using high-efficiency coupling reagents to ensure high-yield incorporation for researchers in peptide chemistry and drug development.

Introduction: The Challenge of Modified Secondary Amines

Peptide synthesis, whether in solution or on a solid phase, relies on the efficient formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. The success of this coupling reaction is fundamentally dependent on the nucleophilicity of the amine. While primary amines of standard alpha-amino acids are typically reactive, the coupling of secondary amines, such as the one present in this compound, is often more demanding.

The target molecule presents two specific hurdles:

  • Steric Hindrance: The secondary amine is inherently more sterically crowded than a primary amine, which can slow the rate of nucleophilic attack.

  • Electronic Deactivation: The amine is part of an N-aryl system. The attached phenyl ring contains a potent electron-withdrawing nitro (-NO₂) group. This group significantly delocalizes the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity and making it a weaker nucleophile for the acylation reaction.

Consequently, standard coupling conditions may result in low yields or failed reactions. Overcoming these challenges requires the use of highly reactive coupling reagents and optimized reaction conditions designed to drive the reaction to completion.

Recommended Coupling Reagents for Difficult Couplings

To achieve efficient acylation of a deactivated secondary amine, the carboxyl group of the incoming amino acid must be converted into a highly reactive intermediate.[1][2] Uronium/aminium salts and carbodiimides, in conjunction with activating additives, are the reagents of choice for such transformations.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), react with a carboxylic acid to form highly reactive activated esters.[3][4] HATU is particularly effective as it generates an OAt-active ester, which benefits from the anchimeric assistance of the neighboring pyridine nitrogen, accelerating the coupling reaction even with poor nucleophiles.[4] While HBTU is also powerful, uronium reagents can sometimes lead to a guanidinylation side reaction at the N-terminus, although this is less common with highly efficient couplings.[5]

  • Carbodiimides (EDC) with Additives (HOBt, Oxyma): Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids, forming a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea.[2] To prevent this and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma Pure) are used. These additives trap the O-acylisourea to form a more stable and reactive OBt- or Oxyma-ester, which then efficiently acylates the amine.[8][9]

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for its high reactivity and speed, making it a first-line choice for challenging couplings involving deactivated or sterically hindered amines.[3][4]

Mechanism of Action: HATU Activation

The carboxylate of the N-protected amino acid attacks HATU to form an unstable isouronium salt. The HOAt anion then rapidly displaces the tetramethylurea group to form the highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the amine of the target molecule.[4]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH + Base Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Active_Ester - H⁺ HATU HATU HATU->Active_Ester TMU Tetramethylurea (Byproduct) Active_Ester_Ref R-CO-OAt Active_Ester->Active_Ester_Ref Target_Amine H-N(R')-Peptide Peptide_Bond R-CO-N(R')-Peptide (Peptide Bond) Target_Amine->Peptide_Bond HOAt HOAt (Byproduct) Active_Ester_Ref->Peptide_Bond

Caption: HATU activation of a carboxylic acid to form a reactive OAt-ester, followed by nucleophilic attack from the amine to form the amide bond.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy on a resin (e.g., Rink Amide).

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

  • Activation Mixture Preparation (Incoming Amino Acid): In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3.0 eq. relative to resin loading) in DMF. Add HATU (2.9 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq.). Allow to pre-activate for 1-2 minutes.

  • Coupling of Incoming Amino Acid: Add the activation mixture to the washed, deprotected resin. Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Fmoc-Deprotection: Repeat step 2 to expose the N-terminal amine for the next coupling.

  • Washing: Repeat step 3.

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.9 eq.), and DIPEA (4.0 eq.) in DMF.

    • Coupling: Add the activation mixture to the resin. Agitate at room temperature.

    • Monitoring: Since the target molecule has a secondary amine, the standard Kaiser test will yield a negative result (clear beads). Use a more appropriate test for secondary amines, such as the chloranil test or the isatin test, to monitor reaction completion.

    • Reaction Time: Due to the deactivated amine, an extended coupling time of 4 hours to overnight may be necessary. A double coupling (repeating step 9) may be required for quantitative results.

  • Final Washing: After a negative chloranil/isatin test, wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

ParameterStandard Amino AcidThis compound
Reagent 3.0 eq.2.0 - 3.0 eq.
Coupling Reagent (HATU) 2.9 eq.1.9 - 2.9 eq.
Base (DIPEA) 6.0 eq.4.0 - 6.0 eq.
Solvent DMF, NMPDMF, NMP
Reaction Time 30 min - 2 hours4 hours - Overnight
Monitoring Kaiser TestChloranil or Isatin Test

Table 1: Recommended Reagent Stoichiometry and Conditions for HATU-Mediated Coupling.

Protocol 2: Robust Coupling Using EDC/HOBt

This classic method is a cost-effective and reliable alternative, particularly when the higher reactivity of HATU is not strictly necessary or to avoid potential side reactions associated with uronium salts.[6][10]

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.

    • Add this solution to the deprotected resin.

    • Add EDC (3.0 eq.) to the resin slurry.

    • Agitate at room temperature.

  • Monitoring & Reaction Time: As with the HATU protocol, monitor the reaction using the chloranil or isatin test. Allow the reaction to proceed for 4-12 hours. A double coupling may be necessary.

  • Final Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

ParameterRecommended Conditions
This compound 3.0 eq.
EDC 3.0 eq.
HOBt 3.0 eq.
Solvent DMF, DCM
Reaction Time 4 - 12 hours
Monitoring Chloranil or Isatin Test

Table 2: Recommended Reagent Stoichiometry and Conditions for EDC/HOBt-Mediated Coupling.

Experimental Workflow & Optimization

The successful incorporation of a challenging building block requires careful planning and monitoring. The general workflow for a single coupling cycle is illustrated below.

SPPS_Workflow start Start with Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling Reaction (Target Acid + Activator + Base) wash1->coupling monitoring 4. Monitor Completion (e.g., Chloranil Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) wash2 5. Wash (DMF, DCM) monitoring->wash2  Complete next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle incomplete Incomplete complete Complete

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting & Optimization
Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Chloranil/Isatin Test)Insufficient reactivity due to electronically deactivated secondary amine.1. Extend Reaction Time: Allow the coupling to proceed overnight. 2. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh activation mixture. 3. Increase Temperature: Gently warm the reaction vessel to 30-40°C to increase the reaction rate.
Low Final Purity Formation of deletion sequences due to incomplete coupling at the target site.Ensure quantitative coupling at each step by using appropriate monitoring tests. For difficult sequences, using a more potent coupling reagent like HATU from the outset is advised.[11][12]
Side Reactions (e.g., Guanidinylation)Use of certain uronium reagents (HBTU, HCTU) with slow-reacting amines.Switch to a phosphonium-based reagent (e.g., PyBOP) or use HATU, which is less prone to this side reaction. Ensure correct stoichiometry and avoid a large excess of the coupling reagent.

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable despite the challenges posed by its deactivated secondary amine structure. The key to success lies in recognizing the reduced nucleophilicity of the amine and compensating with highly efficient coupling reagents, such as HATU or EDC/HOBt, and optimized reaction conditions. By employing extended coupling times, diligent reaction monitoring with appropriate tests for secondary amines, and considering strategies like double coupling, researchers can confidently utilize this and other challenging building blocks to advance their peptide-based research and development programs.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. (n.d.). Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Tocris Bioscience.
  • HBTU Coupling Reactions: A Technical Support Center. (n.d.). Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Benchchem.
  • HATU. (2023, December 2). Wikipedia.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Bangs Laboratories, Inc.
  • HBTU. (2024, August 29). Wikipedia.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript.
  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? (2024, December 12). ResearchGate.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
  • Peptide synthesis. (2024, December 2). Wikipedia.
  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. (2025, August 6). ResearchGate.

Sources

Technical Application Note: 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid as a Chromogenic Linker

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Application Note and Protocol Guide for the use of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid (MNA-GABA), a specialized chromogenic linker and quenching tag.

Executive Summary

This compound (MNA-GABA) is a robust chromogenic linker and dark quencher used in bioconjugation, solid-phase synthesis, and protease assay development. Structurally, it consists of a 2-methoxy-4-nitroaniline (MNA) chromophore N-alkylated with a butyric acid spacer.

Unlike standard p-nitroaniline (pNA), which is often used directly as a leaving group, MNA-GABA serves as a stable, non-cleavable tag . Its carboxylic acid handle allows for facile attachment to amines (e.g., peptide N-termini, lysine side chains, or amino-functionalized resins), introducing a distinct yellow chromophore (


) into the target molecule.

Key Applications:

  • FRET Quencher: Acts as an acceptor for blue-fluorescent donors (e.g., Abz, MCA) in protease substrates.

  • Resin Loading Indicator: Provides a direct spectrophotometric method to quantify loading efficiency on solid supports.

  • Bioconjugate Tracer: Allows for the rapid determination of conjugation ratios (e.g., Drug-to-Antibody Ratio) via absorbance.

Chemical Properties & Mechanism[1]

Structural Analysis

The molecule combines a chromophore with a flexible spacer:

  • Chromophore: 2-Methoxy-4-nitroaniline.[1][2][3][4][5][6][7][8] The methoxy group (

    
    ) at the ortho position functions as an auxochrome, inducing a bathochromic shift and improving solubility compared to unsubstituted nitroanilines.
    
  • Linker/Spacer: The 4-aminobutyric acid (GABA) chain provides a 4-carbon spacer, reducing steric hindrance during conjugation.

  • Reactive Handle: The free carboxylic acid (

    
    ) is ready for activation (e.g., via NHS/EDC) to form stable amide bonds.
    
Optical Properties[3][7][8]
  • Absorbance Max (

    
    ):  405–420 nm (Yellow).
    
  • Extinction Coefficient (

    
    ): 
    
    
    
    (Solvent dependent).
  • Quenching Profile: Broad absorption overlap with the emission spectra of Coumarin (MCA), Anthranilic acid (Abz), and EDANS, making it an effective dark quencher for Förster Resonance Energy Transfer (FRET).

Mechanism of Action (FRET)

In a typical protease substrate, MNA-GABA is attached to the distal end of a peptide sequence, while a fluorophore is attached to the opposite end.

  • Intact Substrate: The MNA group absorbs the fluorescence emitted by the donor (Quenched State).

  • Cleaved Substrate: Proteolysis separates the donor from the MNA quencher, restoring fluorescence (Active State).

FRET_Mechanism Substrate Intact Substrate (Fluorophore - Peptide - MNA) Substrate->Substrate Energy Transfer (No Signal) Cleavage Hydrolysis of Peptide Bond Substrate->Cleavage Enzyme Binding Enzyme Protease (Catalyst) Enzyme->Cleavage Product1 Fragment 1: Fluorophore-Peptide (FLUORESCENT) Cleavage->Product1 Release Product2 Fragment 2: MNA-Linker (QUENCHER) Cleavage->Product2 Release

Figure 1: Mechanism of FRET-based protease detection using MNA-GABA as a dark quencher.

Experimental Protocols

Protocol A: Synthesis of NHS-Activated MNA-Linker

Purpose: To convert the carboxylic acid of MNA-GABA into a reactive NHS ester for amine labeling.

Reagents:

  • This compound (MNA-GABA)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of MNA-GABA in 2 mL anhydrous DMF.

  • Activation: Add 1.2 eq of NHS and 1.2 eq of EDC·HCl.

  • Reaction: Stir at room temperature for 4–12 hours in the dark.

    • Checkpoint: Monitor by TLC (Silica, DCM:MeOH 9:1) or HPLC.[4] The product (NHS ester) will be less polar than the starting acid.

  • Usage: The resulting solution (MNA-GABA-NHS) can be used directly for labeling or precipitated with cold ether for storage (if stability permits). Note: In-situ activation is recommended for highest efficiency.

Protocol B: Solid-Phase Labeling (Resin Loading)

Purpose: To attach the chromogenic linker to the N-terminus of a resin-bound peptide.

Reagents:

  • Peptide-Resin (Fmoc-deprotected, free N-terminal amine)

  • MNA-GABA (3-5 equivalents relative to resin loading)

  • HBTU or HATU (Coupling Reagent, 3-5 eq)

  • DIEA (Base, 6-10 eq)

  • DMF (Solvent)

Step-by-Step:

  • Preparation: Dissolve MNA-GABA, HBTU, and DIEA in minimal DMF. Activate for 2–5 minutes.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at room temperature for 1–2 hours. The resin should turn a deep yellow/orange color.

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess free chromophore.

  • Verification (Kaiser Test): Perform a Kaiser test. A negative result (no blue color) indicates complete coupling of the MNA linker to the N-terminus.

  • Cleavage: Proceed with standard TFA cleavage. The MNA-GABA moiety is stable to TFA and will remain attached to the peptide.

Protocol C: Determination of Extinction Coefficient ( )

Purpose: To accurately quantify the linker in your specific buffer system.

  • Stock Solution: Prepare a 10 mM stock of MNA-GABA in DMSO.

  • Dilution Series: Prepare dilutions in your assay buffer (e.g., PBS pH 7.4) ranging from 10

    
    M to 100 
    
    
    
    M.
  • Measurement: Measure Absorbance at 405 nm (or determined

    
    ) using a quartz cuvette.
    
  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ).
    • Slope =

      
       (pathlength, usually 1 cm).
      
    • 
      .
      

Data Summary & Specifications

ParameterSpecificationNotes
Molecular Formula

Based on free acid form.
Molecular Weight 254.24 g/mol
Solubility DMSO, DMF, MeOHLimited solubility in pure water; soluble in buffers > pH 7.

405–420 nmBathochromic shift observed in organic solvents.
Stability HighStable to TFA (acid) and Piperidine (base) during SPPS.
pKa (Aniline N) < 1.0The aniline nitrogen is extremely weak; does not protonate at phys. pH.
Conjugation Workflow Diagram

Conjugation_Workflow Start Start: MNA-GABA (Acid) Activation Activation: + EDC / NHS Start->Activation Intermediate Active Ester: MNA-GABA-NHS Activation->Intermediate Coupling Coupling: + Protein-NH2 Intermediate->Coupling Purification Purification: Dialysis / Desalting Coupling->Purification Result Final Conjugate: Labeled Protein (Yellow) Purification->Result

Figure 2: Workflow for conjugating MNA-GABA to proteins or peptides.

References

  • Teixeira, L. S. G., et al. (2011). "Use of nitroanilines for spectrophotometric determination of ethinylestradiol in pharmaceutical formulations." Journal of the Brazilian Chemical Society, 22(4). Link (Demonstrates absorbance properties of MNA derivatives).

  • Mokhtari, B., et al. (2022).[8] "Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing." Polymers, 14(15).[3] Link (Detailed spectral data and extinction coefficients for MNA compounds).

  • PubChem Compound Summary. "2-Methoxy-4-nitroaniline." National Center for Biotechnology Information. Link (Chemical structure and physical property verification).

  • BenchChem Technical Support. "Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites." Link (Chromatographic behavior of MNA derivatives).

Sources

Incorporation of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid into FRET pairs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Incorporation of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid as a Novel Acceptor for FRET-Based Biosensors

Abstract

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, with applications ranging from basic research to high-throughput screening in drug discovery.[1][2][3] The selection of the donor and acceptor fluorophores is critical for the development of robust and sensitive FRET-based assays.[4][5] This document provides a detailed guide on the incorporation of a novel small molecule, this compound, as a FRET acceptor. We will discuss the rationale for its use, outline a potential synthetic route, and provide detailed protocols for its conjugation to a donor-labeled biomolecule and the subsequent characterization of the FRET pair.

Introduction to FRET and the Role of Novel Acceptors

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][6] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "molecular ruler" for studying intermolecular and intramolecular dynamics.[2][6] This has led to its widespread use in studying protein-protein interactions, conformational changes, and enzyme kinetics.[1][7][8]

The most common FRET pairs are composed of fluorescent proteins, such as the Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) pair.[4][9][10] However, the development of small-molecule-based FRET probes offers several advantages, including smaller size, potentially higher photostability, and the ability to be site-specifically incorporated into biomolecules.[11][12][13]

Here, we propose the use of this compound as a novel FRET acceptor. The nitrophenyl group is known to act as a quencher, and its absorption spectrum is anticipated to have significant overlap with the emission of common donor fluorophores like Cyan Fluorescent Protein (CFP) or green fluorescent dyes. The butanoic acid moiety provides a convenient handle for conjugation to biomolecules.

Properties and Synthesis of this compound

Predicted Properties

Based on its structural similarity to other nitrophenyl compounds, we can hypothesize the following:

  • Acceptor/Quencher: The nitro group suggests it will likely function as a dark quencher, accepting energy from a donor and dissipating it non-radiatively.[12] This can be advantageous in reducing background fluorescence.

  • Absorption Spectrum: The 2-methoxy-4-nitrophenyl group is expected to have an absorption maximum in the range of 400-450 nm, which would provide good spectral overlap with the emission of a cyan or green fluorescent donor.

  • Conjugation: The terminal carboxylic acid allows for straightforward conjugation to primary amines on proteins or peptides using standard carbodiimide chemistry.

Proposed Synthesis Protocol

The synthesis of this compound can be approached via a nucleophilic aromatic substitution reaction. A plausible two-step synthesis is outlined below, drawing inspiration from similar chemical transformations.[14][15][16]

Step 1: Synthesis of 4-amino-2-nitroanisole (starting material) This can be achieved through the nitration of 4-methoxyacetanilide followed by hydrolysis, a common method for directing the nitro group to the ortho position relative to the methoxy group.[16]

Step 2: Nucleophilic Aromatic Substitution

  • Reaction: 4-amino-2-nitroanisole is reacted with ethyl 4-bromobutanoate in the presence of a base.

  • Hydrolysis: The resulting ester is then hydrolyzed to yield the final product, this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-nitroanisole in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution.

  • Substrate Addition: Slowly add 1.1 equivalents of ethyl 4-bromobutanoate to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude ethyl ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 4-6 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the final product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation into a FRET Pair: A Step-by-Step Guide

This section details the protocol for conjugating this compound to a donor-labeled protein or peptide. We will use a generic protein labeled with a suitable donor fluorophore (e.g., a commercially available Alexa Fluor™ 488 or a genetically encoded CFP) as an example.

Materials and Reagents
  • Donor-labeled protein/peptide in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrofluorometer

Experimental Workflow Diagram

FRET_Conjugation_Workflow cluster_activation Acceptor Activation cluster_conjugation Conjugation to Donor-Protein cluster_purification Purification A Dissolve Acceptor in DMSO B Add EDC and NHS A->B C Incubate to form NHS-ester B->C D Add activated acceptor to Donor-Protein solution C->D E Incubate at Room Temperature D->E F Quench reaction E->F G Size-Exclusion Chromatography F->G H Collect FRET-pair fractions G->H

Caption: Workflow for the conjugation of the acceptor to a donor-labeled protein.

Detailed Conjugation Protocol
  • Prepare Acceptor Stock: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Activate Acceptor:

    • In a microcentrifuge tube, mix 10 µL of the 10 mM acceptor stock with 5 µL of 100 mM EDC and 5 µL of 100 mM NHS (both freshly prepared in DMSO).

    • Incubate the mixture at room temperature for 30 minutes to activate the carboxylic acid by forming an NHS-ester.

  • Conjugation Reaction:

    • To your donor-labeled protein solution (e.g., 1 mg/mL in PBS), add the activated acceptor mixture. A 10 to 20-fold molar excess of the acceptor over the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quench Reaction: Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM to quench any unreacted NHS-ester.

  • Purification:

    • Separate the labeled protein from unreacted small molecules using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Collect fractions and monitor the absorbance at the donor's excitation wavelength and at the predicted acceptor's absorption maximum (around 420 nm) to identify the fractions containing the conjugated FRET pair.

Spectroscopic Characterization of the FRET Pair

After successful conjugation and purification, it is essential to characterize the spectroscopic properties of the newly formed FRET pair.

FRET Mechanism Diagram

FRET_Mechanism D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground Energy Transfer Donor_Emission Donor Fluorescence FRET FRET (Non-radiative) A_excited Excited State (S1) A_excited->A_ground Quenching Heat Heat (Non-radiative) Excitation Excitation Light

Caption: FRET mechanism with the novel acceptor acting as a quencher.

Characterization Protocol
  • Absorption Spectra:

    • Measure the absorption spectra of the donor-only labeled protein and the FRET pair using a spectrophotometer.

    • The spectrum of the FRET pair should show peaks corresponding to both the donor fluorophore and the newly introduced acceptor.

  • Emission Spectra and FRET Efficiency:

    • Excite the donor-only sample and the FRET pair sample at the donor's excitation maximum.

    • Record the emission spectra.

    • A successful FRET will result in a decrease (quenching) of the donor's fluorescence emission in the FRET pair sample compared to the donor-only sample.

    • Calculate the FRET efficiency (E) using the following formula:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.[1]

  • Acceptor Photobleaching (Control Experiment):

    • To confirm that the donor quenching is due to FRET, you can perform acceptor photobleaching.[3]

    • Irradiate the FRET pair sample with light that excites the acceptor but not the donor.

    • After photobleaching the acceptor, re-measure the donor's emission upon donor excitation. A recovery of the donor's fluorescence intensity indicates that FRET was occurring.

Data Summary Table
ParameterDonor-Only ControlFRET Pair (Donor + Acceptor)
Donor Emission Max (nm)e.g., 520e.g., 520
Donor Fluorescence Intensity (a.u.)e.g., 1000e.g., 300
Acceptor Absorption Max (nm)N/Ae.g., 420
FRET Efficiency (E)N/ACalculated
Förster Distance (R₀) (Å)N/ACalculated

Note: The values in the table are hypothetical examples.

Applications and Future Directions

The successful incorporation of this compound as a FRET acceptor opens up possibilities for developing novel biosensors for various applications:

  • Protease Activity Assays: A peptide substrate can be labeled with a donor and this acceptor. Cleavage of the peptide would separate the FRET pair, leading to an increase in donor fluorescence.

  • Protein-Protein Interaction Studies: Two interacting proteins can be labeled with the donor and acceptor, respectively. Their association would bring the FRET pair into proximity, causing a change in the FRET signal.[8]

  • High-Throughput Screening: The ratiometric nature of FRET makes it well-suited for robust high-throughput screening of compounds that modulate molecular interactions.[17]

Future work should focus on the detailed photophysical characterization of this compound, including the determination of its quantum yield and extinction coefficient, to enable the precise calculation of the Förster distance (R₀).

Conclusion

This application note provides a comprehensive guide for the incorporation of a novel small-molecule acceptor, this compound, into FRET pairs. By following the outlined protocols for synthesis, conjugation, and characterization, researchers can develop new tools for studying molecular dynamics in a wide range of biological systems.

References

  • Förster resonance energy transfer. Wikipedia. [Link]

  • Video: Förster Resonance Energy Transfer (FRET). JoVE. [Link]

  • FRET: Fluorophores. News-Medical.Net. [Link]

  • List of commonly used and large-r 0 FP-based FRET pairs. ResearchGate. [Link]

  • (PDF) Förster resonance energy transfer (FRET) and applications thereof. ResearchGate. [Link]

  • Fluorescent Proteins: FRET. Addgene. [Link]

  • Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. PMC. [Link]

  • A Guide to Fluorescent Protein FRET Pairs. PMC. [Link]

  • Recent advances in the design of small molecule-based FRET sensors for cell biology. Semantic Scholar. [Link]

  • Chapter 6 Small molecule‐based FRET probes. ResearchGate. [Link]

  • FRET Based Biosensor: Principle Applications Recent Advances and Challenges. PMC. [Link]

  • Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening. Frontiers. [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews (RSC Publishing). [Link]

  • 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893. PubChem - NIH. [Link]

  • 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid | C7H13NO4 | CID 18442970. PubChem. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • 4-(4-Nitrophenyl)butyric acid. NIST WebBook. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • 4-Amino-2-(4-methoxy-3-methylphenyl)butanoic acid | C12H17NO3. PubChem. [Link]

  • 4-(Methylnitrosoamino)butanoic acid | C5H10N2O3 | CID 43659. PubChem. [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Synthesis method of 2-(4-nitrophenyl) butyric acid. Eureka | Patsnap. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity. The synthesis, a nucleophilic aromatic substitution (SNAr) reaction, involves the coupling of 4-aminobutanoic acid with an activated aryl halide, typically 2-chloro-1-methoxy-4-nitrobenzene or 4-chloro-3-nitroanisole. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its outcome.

Understanding the Core Reaction: A Mechanistic Perspective

The synthesis of this compound proceeds via a bimolecular addition-elimination SNAr mechanism.[1][2] The key to a successful reaction lies in the activation of the aromatic ring towards nucleophilic attack. The electron-withdrawing nitro group (NO₂) ortho and para to the chlorine leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction.[2][3]

Here is a visual representation of the reaction pathway:

SNAr_Mechanism Reactants 4-Aminobutanoic Acid + 2-Chloro-1-methoxy-4-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->Reactants Deprotonates Amine (optional) Product This compound Meisenheimer->Product Elimination of Leaving Group LeavingGroup Chloride Ion (Cl⁻) Troubleshooting_Workflow Start Low Reaction Yield CheckTemp Is Reaction Temperature > 80°C? Start->CheckTemp IncreaseTemp Increase Temperature (e.g., to 100-120°C) CheckTemp->IncreaseTemp No CheckSolvent Is Solvent Polar Aprotic (e.g., DMSO, DMF)? CheckTemp->CheckSolvent Yes Success Improved Yield IncreaseTemp->Success ChangeSolvent Switch to a Polar Aprotic Solvent CheckSolvent->ChangeSolvent No CheckBase Is Base Sufficiently Strong and Soluble? CheckSolvent->CheckBase Yes ChangeSolvent->Success ChangeBase Consider a Stronger Base (e.g., Cs₂CO₃) CheckBase->ChangeBase No CheckPurity Are Starting Materials Pure? CheckBase->CheckPurity Yes ChangeBase->Success PurifySM Purify Starting Materials CheckPurity->PurifySM No CheckPurity->Success Yes PurifySM->Success

Sources

Purification methods for removing impurities from 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic Acid

Case ID: PUR-4MNABA-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Compound Profile & Chemical Behavior

Before troubleshooting, it is critical to understand the physicochemical properties of your target molecule to select the correct purification logic.[2][3]

  • Compound: this compound[1][3]

  • Chemical Class:

    
    -Aryl Amino Acid (Nitroaniline derivative).[1][3]
    
  • Key Functional Groups:

    • Carboxylic Acid:

      
      .[3] Soluble in alkaline aqueous solutions (pH > 7).[3]
      
    • Secondary Amine (

      
      -Aryl):  Due to the strong electron-withdrawing nature of the para-nitro and ortho-methoxy substituted benzene ring, the nitrogen lone pair is heavily delocalized.[1]
      
      • Critical Insight: This amine is extremely weakly basic (

        
        ).[3] Unlike aliphatic amino acids (e.g., GABA), this compound will not  protonate or dissolve in dilute aqueous acid (e.g., 1M HCl). It behaves primarily as a carboxylic acid.[3]
        
  • Appearance: Typically a yellow to orange solid (due to the nitro-aniline chromophore).[3]

Troubleshooting Guide (Q&A)

Q1: "My crude product is a sticky, dark oil that refuses to crystallize. How do I solidify it?"

Diagnosis: This is often caused by residual high-boiling solvents (DMF, DMSO) or unreacted starting material (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) acting as a plasticizer.[1][3] Corrective Action:

  • Trituration: Dissolve the oil in a minimal amount of Diethyl Ether or Ethyl Acetate, then slowly add excess Hexanes or Pentane while scratching the flask walls.[3] This forces the polar acid to precipitate while keeping non-polar impurities in solution.[3]

  • Azeotropic Drying: If DMF is present, dissolve the oil in Toluene and rotovap (3x) to co-distill the DMF.[3]

  • pH Check: Ensure the product is fully protonated (free acid form). If it is partially a salt, it will remain hygroscopic/oily.[3] Acidify to pH ~2 during workup.[3]

Q2: "I have a persistent yellow impurity that co-elutes on TLC. What is it?"

Diagnosis: The impurity is likely 2-Methoxy-4-nitroaniline (starting material or hydrolysis byproduct) or 2-Methoxy-4-nitrophenol .[1][3]

  • Causality: These impurities are less polar than your product but share the same chromophore (yellow).[3] Corrective Action:

  • Switch to Acid-Base Extraction (See Protocol A): The impurity (Aniline/Phenol) is significantly less acidic than your product.[3]

    • The Aniline is non-acidic and will extract into organics at any pH.[3]

    • The Phenol (

      
      ) is weakly acidic.[3] By adjusting your extraction to use Sodium Bicarbonate (NaHCO
      
      
      
      )
      instead of NaOH, you can selectively solubilize your Carboxylic Acid product (
      
      
      ) into water, leaving the Phenol (which requires higher pH to deprotonate) in the organic layer.
Q3: "My yield is very low after Acid-Base extraction. Where is my product?"

Diagnosis: You likely treated the compound like a standard amine and discarded the wrong layer, or the pH wasn't low enough during precipitation. Corrective Action:

  • Check the Organic Layer: Because the amine is non-basic, it does not extract into aqueous acid.[3] If you washed your organic layer with HCl and discarded the organic layer, you discarded your product.[3]

  • Precipitation pH: When recovering the product from the basic aqueous phase, you must acidify to pH < 3 .[3] The carboxylic acid must be fully protonated to precipitate or extract back into organic solvent.[3]

Validated Purification Protocols

Protocol A: Selective Acid-Base Extraction (Recommended)

Best for removing non-polar impurities (Anilines, Halides) and water-soluble salts (GABA).[1][3]

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Removal of Neutrals):

    • Extract the EtOAc layer 2x with Saturated Aqueous NaHCO

      
       .[3]
      
    • Mechanism:[1][4][5][6][7] The Product (Carboxylic Acid) converts to its sodium salt and moves to the Aqueous Layer .[3]

    • Impurity Fate: Unreacted Nitroaniline, Halides, and Phenols (mostly) remain in the Organic Layer .

  • Separation: Keep the Aqueous Layer .[3] (You can discard the organic layer after TLC verification).[3]

  • Acidification:

    • Cool the aqueous layer to 0°C.[3]

    • Slowly add 2M HCl until pH reaches ~2.0. The product should precipitate as a yellow solid.[3]

  • Recovery:

    • If solid forms: Filter and wash with cold water.[3]

    • If oil forms: Extract the acidic aqueous mixture 3x with fresh EtOAc.[3] Dry combined organics over Na

      
      SO
      
      
      
      , filter, and evaporate.
Protocol B: Recrystallization

Best for final polishing of solid material.

  • Solvent System: Ethanol / Water or Methanol / Water.[3]

  • Procedure:

    • Dissolve solid in boiling Ethanol (minimal volume).

    • Add hot water dropwise until slight turbidity persists.

    • Add one drop of Ethanol to clear the solution.[3]

    • Allow to cool slowly to room temperature, then 4°C.

Quantitative Data Summary

ParameterValue / PropertyRelevance to Purification
Molecular Weight ~254.24 g/mol Calculation of yields.[1][3]
Acid pKa ~4.5 (Carboxyl)Soluble in NaHCO

(pH 8.5).[3]
Base pKa < 1.0 (Aniline N)Insoluble in dilute HCl; does not form stable salts with weak acids.[3]
LogP (Predicted) ~2.1Moderately lipophilic; extracts well into EtOAc/DCM when protonated.[3]
Solubility (pH 2) Low in Water; High in EtOAcProduct recovery phase.[3]
Solubility (pH 8) High in Water; Low in EtOAcImpurity removal phase.[3]

Visual Workflow (Decision Tree)

PurificationWorkflow Start Crude Reaction Mixture (this compound) Dissolve Dissolve in Ethyl Acetate Start->Dissolve ExtractBase Extract with Sat. NaHCO3 (aq) Dissolve->ExtractBase OrgLayer1 Organic Layer (Contains Impurities: Nitroaniline, Halides, Phenols) ExtractBase->OrgLayer1 Organic Phase AqLayer1 Aqueous Layer (Basic) (Contains Product as Carboxylate Salt) ExtractBase->AqLayer1 Aqueous Phase WashOrg Wash Aq. Layer with fresh EtOAc (Remove trace neutrals) AqLayer1->WashOrg Acidify Acidify Aqueous Layer with 2M HCl to pH ~2 WashOrg->Acidify Precipitate Does Solid Precipitate? Acidify->Precipitate Filter Filter Solid Wash with Cold Water Precipitate->Filter Yes ExtractAcid Extract Acidic Aq. with EtOAc Dry (Na2SO4) & Evaporate Precipitate->ExtractAcid No (Oily) Final Pure Product (Yellow Solid) Filter->Final ExtractAcid->Final

Caption: Figure 1. Selective Acid-Base Extraction Workflow for N-Aryl Amino Acids. This method separates the target carboxylic acid from non-acidic impurities.

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for acid-base extraction methodologies and recrystallization of amino acid derivatives). [3]

  • Jiao, L., et al. (2016).[3] "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters, 18(19).[3] (Provides context on N-aryl amino acid synthesis and stability). [3]

  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for 2-Methoxy-4-nitroaniline (Precursor/Impurity data). [3]

  • Kramer, J. R., & Deming, T. J. (2010).[3][8] "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672.[3][8] (General techniques for amino acid derivative purification). [3]

Sources

Optimizing recrystallization solvents for 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Optimization Subject: 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid Ticket ID: #REC-MNP-GABA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary: The Physicochemical Paradox

Welcome to the technical support interface. You are likely encountering difficulty purifying This compound because this molecule sits at a frustrating intersection of solubility properties.

  • The "Head" (Butanoic Acid): Highly polar, hydrophilic, and pH-sensitive.[2][3]

  • The "Tail" (Nitroaniline): Lipophilic, planar, and prone to

    
    -stacking.[2][3]
    

This "amphiphilic" nature often leads to oiling out (liquid-liquid phase separation) rather than clean crystallization.[1][2] The protocols below are designed to decouple these interactions and force an ordered lattice formation.

Part 1: Diagnostic Framework (Solvent Selection)

Do not guess. Use this decision matrix to select your solvent system based on your crude material's behavior.

Solvent System Decision Tree

SolventSelection Start Analyze Crude Material State Physical State? Start->State Sticky Sticky Oil / Gum State->Sticky Solid Amorphous Solid State->Solid Salt Salt Form (e.g., Na+) State->Salt Solvent1 Recryst: Acetic Acid / Water (Suppresses ionization) Sticky->Solvent1 High Impurity Load Solvent2 Recryst: Ethanol / Water (Classic polarity gradient) Solid->Solvent2 Standard Purity Acidify Acidify to pH 3-4 Extract into EtOAc Salt->Acidify Must convert to Free Acid Acidify->Solvent2

Figure 1: Decision matrix for selecting the initial solvent system based on the physical state of the crude isolate.[2][3]

Part 2: The "Gold Standard" Protocols

Protocol A: The Ethanol/Water Gradient (Recommended Start)

Best for: Amorphous solids with moderate purity (>85%).[1][2][3]

The Logic: Ethanol dissolves the nitro-aromatic core; water acts as the anti-solvent for the carboxylic acid tail.[1][2]

  • Dissolution: Suspend 10g of crude solid in 100 mL Ethanol (95%) . Heat to reflux (approx. 78°C).[1][2][3]

    • Checkpoint: If undissolved solids remain after 15 mins, filter hot. These are likely inorganic salts (NaCl/KF) from the

      
       reaction.[1][3]
      
  • Nucleation: Remove from heat. While stirring at 600 RPM, add warm water (50°C) dropwise.

    • Target: Add water until a persistent turbidity (cloudiness) just appears.[1][2][3]

    • Re-solubilize: Add 2-5 mL of hot ethanol to clear the solution.[1]

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (approx. 10°C/hour).

    • Critical Step: Do not use an ice bath yet.[1][3] Rapid cooling traps impurities.[1][3]

  • Harvest: Once at 25°C, cool to 4°C for 2 hours. Filter and wash with cold 50% EtOH/Water.[1][3]

Protocol B: The Acetic Acid "Reset"

Best for: Oiling out issues or sticky gums.[2]

The Logic: Acetic acid protonates the amine (weakly) and the carboxylic acid, preventing zwitterion formation and keeping the molecule in a consistent electronic state.[2][3]

  • Dissolution: Dissolve crude material in minimal Glacial Acetic Acid at 60°C.

  • Anti-Solvent: Slowly add Water until the ratio is 1:1.[1][2]

  • Crystallization: The product should crystallize as bright orange/yellow needles.

  • Warning: Yields may be lower due to solubility in dilute acid.[1][3]

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming droplets instead of crystals). Why?

Technical Analysis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[1][2] This is common with nitro-aromatics which have low melting points in solvent mixtures.[1][2]

Corrective Action (The "Seeding" Loop):

  • Re-heat the mixture until the oil dissolves into a single phase.

  • Add a seed crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

  • Reduce Agitation: High shear can stabilize oil droplets.[1][3] Switch to slow stirring (100 RPM).

  • Add Anti-solvent slower: Drastic polarity changes force oiling.[1][3]

Q2: The color is dark brown instead of yellow/orange.

Technical Analysis: Nitroanilines are prone to oxidation, forming azo-dimers or tarry byproducts.[1][2] Corrective Action:

  • Perform a Charcoal Filtration step.[1][3][4] Add 5 wt% activated carbon to the hot ethanol solution, stir for 10 mins, and filter through Celite before adding water.

Q3: I have low recovery yield (<50%).

Technical Analysis: The "butanoic acid" moiety makes your compound soluble in basic or neutral water.[1][3] Corrective Action:

  • Check the pH of your mother liquor.[1] If pH > 5, the carboxylic acid is ionizing (

    
    ), keeping the product in solution.[2][3]
    
  • Fix: Adjust the mother liquor to pH 3-4 using dilute HCl. This ensures the molecule is in its neutral, less soluble form, forcing precipitation.[2][3]

Part 4: Data & Optimization Parameters

Use these parameters to validate your results.

ParameterTarget RangeReason
Solvent Ratio (EtOH:H2O) 2:1 to 1:1Balances hydrophobic/hydrophilic solubility.[1][2]
Dissolution Temp 70-75°CAvoids boiling point (78°C) to prevent solvent loss.[1][2]
Cooling Rate 0.5°C / minPrevents inclusion of solvent pockets in crystals.[1]
Final pH 3.5 - 4.5Isoelectric region for minimal solubility.[1][2]
Solubility Logic Diagram

SolubilityLogic cluster_0 Molecular Forces cluster_1 Solvent System Nitro Nitro Group (-NO2) Requires: Polar Organic (EtOH, MeOH) Mix Binary Mixture (EtOH + Water) Nitro->Mix Solubilized by EtOH Acid Acid Group (-COOH) Requires: H-Bonding (Water/Acid) Acid->Mix Precipitated by Water (at Low pH) Crystal Purified Crystal Mix->Crystal Cooling drives Lattice Formation

Figure 2: The competitive solubility interactions driving the purification process.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3] Longman Scientific & Technical, 1989.[1][2][3] (Standard protocols for recrystallization of aromatic nitro compounds). [1][2][3]

  • Beckmann, W. Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013.[1][2][3] (Mechanisms of oiling out and seeding strategies). [1][2][3]

  • Needham, T.E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[2][3][5] (Foundational data on amino acid solubility in hydro-alcoholic systems).

  • Hansen, C.M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1][2][3] (Theoretical basis for solvent selection using polarity/H-bonding parameters). [1][2][3]

Sources

Technical Support Center: Optimization of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid . It is structured to address the unique electronic and structural challenges of this molecule, specifically the competition between intermolecular coupling and intramolecular cyclization.

Status: Active Role: Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization

Executive Summary: The "Deceptive" Stability

The coupling of This compound (hereafter referred to as MNP-GABA ) presents a classic paradox in peptide chemistry. While the secondary amine is deactivated by the electron-withdrawing nitro group (


), reducing its nucleophilicity, the structural flexibility of the GABA (

-aminobutyric acid) backbone creates a high propensity for intramolecular cyclization .[1]

Successful coupling requires suppressing the formation of the thermodynamic sink (the lactam) while activating the carboxylate sufficiently to react with your target amine.[2]

Critical Mechanism Analysis

Before troubleshooting, you must visualize the competing pathways.[1] The diagram below illustrates the "Fork in the Road" where your reaction either succeeds or fails.

ReactionPathways Start MNP-GABA (Starting Material) Activated Activated Ester (O-Acylisourea / OBt) Start->Activated Activation (EDC/HATU) Product Desired Amide (Coupled Product) Activated->Product Path A: Intermolecular Attack (Fast with strong nucleophiles) Lactam SIDE PRODUCT: N-Aryl Pyrrolidone (Lactam) Activated->Lactam Path B: Intramolecular Cyclization (Favored at low conc.) Urea SIDE PRODUCT: N-Acylurea (Rearrangement) Activated->Urea Path C: Rearrangement (Slow base/Excess carbodiimide) TargetAmine Target Amine (R-NH2) TargetAmine->Product

Figure 1: Competing pathways during activation. Path B (Lactamization) is the primary failure mode, driven by the entropic favorability of 5-membered ring formation.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "I am seeing a major impurity with Mass [M-18]."

Diagnosis: Intramolecular Lactamization. You have formed 1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one .[1] The loss of 18 Da corresponds to the loss of water during the internal cyclization of the amine onto the activated acid.

Why it happened: Even though the aniline nitrogen is electron-deficient (due to the


-nitro group), the formation of a 5-membered lactam ring is entropically favored.[1] If your target amine is slow to react (sterically hindered or weak), the internal amine will eventually compete for the activated ester.[1]

Corrective Protocol:

  • Increase Concentration: Intramolecular reactions (cyclization) are concentration-independent, while intermolecular reactions (coupling) are concentration-dependent.[1] Run the reaction at high concentration (>0.2 M) to favor the intermolecular pathway.

  • "One-Pot" Addition: Do not pre-activate the acid. Pre-activation leaves the active ester vulnerable to cyclization before the target amine is introduced.[1] Add the coupling agent to a mixture of Acid + Target Amine.

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) . T3P activates the acid only in the presence of the amine and base, minimizing the lifetime of the vulnerable intermediate.

Issue 2: "The reaction mixture turned dark/black, and yield is low."

Diagnosis: Base-Mediated Decomposition or Oxidation. Anilines, even electron-deficient ones, are sensitive to oxidation.[1] Furthermore, strong bases can cause side reactions with the nitro group or the activated ester.[1]

Why it happened: Using a strong base (like NaOH or TEA) or excess base can deprotonate the aniline amide bond (after coupling) or cause oxidative degradation of the electron-rich methoxy-aniline core.

Corrective Protocol:

  • Use Weak Bases: Switch to DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]

  • Control pH: Maintain the apparent pH between 7.5 and 8.0. Do not exceed pH 9.

  • Degas Solvents: Purge your DMF or DCM with nitrogen/argon for 15 minutes prior to reaction to prevent oxidative darkening.

Issue 3: "I see a byproduct with Mass [M + Coupling Agent]."

Diagnosis:


-Acylurea Formation. 
This is specific to carbodiimide couplings (EDC/DCC).[1] The active 

-acylisourea intermediate rearranged because the nucleophilic attack was too slow.[1]

Why it happened: The steric bulk of the ortho-methoxy group on your MNP-GABA molecule might be slowing down the approach of the target amine, giving the intermediate time to rearrange.

Corrective Protocol:

  • Add a Nucleophilic Catalyst: You must use HOAt (preferred) or HOBt . These form a more stable active ester that is less prone to rearrangement but more reactive toward amines.

  • Switch to Uronium/Phosphonium Reagents: Move to HATU or PyBOP , which do not form

    
    -acylureas.[1]
    

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for preventing cyclization and handling difficult amines.[1]

StepActionCritical Note
1 Dissolve MNP-GABA (1.0 eq) and Target Amine (1.1 eq) in EtOAc or DMF .[1]Concentration must be High (0.2–0.5 M) .
2 Add Pyridine or DIPEA (3.0 eq).[1]Pyridine often works synergistically with T3P.
3 Cool to 0°C .Low temp slows cyclization more than coupling.
4 Add T3P (50% in EtOAc, 1.5 eq) dropwise.Do not add T3P before the amine.
5 Allow to warm to RT and stir for 2–4 hours.Monitor by LC-MS.[1]
6 Workup: Wash with water, 0.5M HCl, and Sat. NaHCO₃.T3P byproducts are water-soluble (easy cleanup).[1]
Protocol B: The "High Reactivity" (HATU Method)

Recommended if the target amine is very unreactive.[1]

  • Dissolve MNP-GABA (1.0 eq) in dry DMF (0.2 M).[1]

  • Add HATU (1.05 eq) and HOAt (0.1 eq).[1]

  • IMMEDIATELY add the Target Amine (1.2 eq) followed by DIPEA (2.5 eq).

    • Note: The simultaneous addition is crucial. Do not let the HATU-activated species sit without the amine.

Decision Matrix: Choosing the Right Path

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Coupling MNP-GABA Q1 Is the Target Amine Sterically Hindered? Start->Q1 PathA Risk: Slow Reaction Side Reaction: N-Acylurea Q1->PathA Yes PathB Risk: Fast Cyclization Side Reaction: Lactam Q1->PathB No (Primary/Unencumbered) SolA Use HATU + HOAt (High Reactivity) PathA->SolA SolB Use T3P + Pyridine (Low Cyclization Risk) PathB->SolB

Figure 2: Decision matrix for selecting coupling conditions based on the nucleophilicity of the coupling partner.

References & Authority

The protocols and mechanisms described above are grounded in established peptide synthesis methodologies and specific reactivity profiles of electron-deficient anilines.

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • T3P Reagent Utility: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Cyclization of GABA Derivatives: The propensity for 4-aminobutanoic acid derivatives to form pyrrolidones is a fundamental principle of organic chemistry, governed by the Baldwin Rules for ring closure (5-exo-trig). See: Baldwin, J. E. (1976).[1] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.[1]

  • Handling Anilines: The deactivation of the aniline nitrogen by the

    
    -nitro group is described in standard physical organic chemistry texts regarding Hammett substituent constants (
    
    
    
    for
    
    
    = 0.78).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Enhancing the Stability of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid. The integrity of your experimental results hinges on the stability and accuracy of your stock solutions. This guide provides in-depth answers to common challenges, troubleshooting advice for unexpected observations, and validated protocols to ensure the long-term stability and reliability of your compound stocks.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when handling a new compound.

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

A: The optimal solvent choice is a balance between maximizing solubility and ensuring compound stability. For most non-polar to moderately polar small molecules like this one, Dimethyl Sulfoxide (DMSO) is the recommended starting point due to its high solubilizing power.[1][2]

  • Causality: The molecule possesses both a polar butanoic acid chain and a more non-polar nitrophenyl ring. DMSO is an aprotic, highly polar solvent capable of solvating a wide range of compounds. However, it is critical to use anhydrous (≤0.05% water) DMSO because it is hygroscopic (readily absorbs moisture from the air).[2] Contaminating water can promote hydrolysis of the compound over time, especially at the amino-butanoic acid linkage.

  • Alternatives: If DMSO is incompatible with your downstream application (e.g., certain cell-based assays where DMSO concentrations must be kept below 0.5%[3]), Dimethylformamide (DMF) is a suitable alternative with similar properties. Ethanol can also be used, though solubility may be lower.[4] Always consult the product's technical data sheet for specific solubility information.

Q2: What are the ideal storage conditions to maximize the shelf-life of my stock solution?

A: To mitigate chemical degradation, stock solutions should be stored under conditions that minimize the primary drivers of instability: temperature, light, and oxygen.[5]

  • Temperature: Store aliquots at -80°C for long-term storage (months to years) and at -20°C for short-term storage (weeks to a few months) .[3] Lowering the temperature drastically reduces the kinetic energy of molecules, slowing the rate of all potential degradation reactions.

  • Light: The 4-nitrophenyl group makes the compound susceptible to photodegradation.[5][6] UV or even ambient light can provide the energy to initiate cleavage of chemical bonds. Always store solutions in amber or light-blocking vials and keep them in a dark freezer box.

  • Oxygen: The amino group and the aromatic ring can be susceptible to oxidation.[6] While typically a slower process in a sealed vial, for ultimate long-term stability, you can gently flush the headspace of the vial with an inert gas like argon or nitrogen before capping.

Q3: How many times can I freeze and thaw my stock solution aliquot?

A: Avoid repeated freeze-thaw cycles. We strongly recommend preparing single-use aliquots. Each cycle of freezing and thawing can introduce instability.

  • Causality: As an aqueous or DMSO solution freezes, the solute can become concentrated in the unfrozen liquid phase, which can alter pH and increase the likelihood of precipitation or degradation.[3] Furthermore, each time the vial is opened to retrieve a sample, the solution is exposed to atmospheric moisture and oxygen, which can accumulate and accelerate degradation.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?

A: This is a very common issue when a compound is highly soluble in an organic solvent but poorly soluble in water.[2] The key is to avoid "crashing out" the compound by adding it to the aqueous buffer too quickly or at too high a concentration.

  • Best Practice: Make intermediate serial dilutions in your organic solvent (e.g., DMSO) first.[2] Then, add the final, most diluted organic sample to your aqueous buffer while vortexing or stirring vigorously. This ensures the compound is rapidly dispersed in the large volume of aqueous buffer to a concentration below its solubility limit. Never add the aqueous buffer directly to your concentrated DMSO stock.

Section 2: Troubleshooting Guide for Common Stability Issues

This section explores specific problems you might encounter and provides a logical framework for resolving them.

Problem: My stock solution, which was initially colorless or pale yellow, has developed a darker yellow or brownish tint over time.

  • Likely Cause: This is a strong indicator of chemical degradation. The color change is likely due to the formation of degradation products with more extensive conjugated π-systems, which absorb visible light. The nitrophenyl moiety is a primary suspect for participating in oxidative or light-induced degradation pathways.[6][7]

  • Troubleshooting Steps:

    • Do not use the solution for critical experiments. The concentration of the active compound is no longer what you calculated, and the degradation products could have unintended biological activity or interfere with your assay.

    • Review your storage protocol. Was the solution exposed to light? Was the vial properly sealed? Was anhydrous solvent used?

    • Prepare a fresh stock solution following the validated protocol in Section 3.

    • Optional (Advanced): If you need to identify the issue definitively, you can analyze the degraded solution using analytical techniques like HPLC (to see new peaks) or LC-MS (to identify the mass of degradation products).

Problem: I am observing a gradual decrease in the potency or effect of my compound in my experiments, even when using the same stock solution.

  • Likely Cause: This suggests a slow, ongoing degradation of the compound in your stock solution. Even at low temperatures, some very slow reactions can occur over many months. Another possibility is the gradual evaporation of solvent from a poorly sealed vial, which would paradoxically increase the concentration but is a less common issue with proper vials.

  • Troubleshooting Workflow: The following workflow helps diagnose and prevent this issue.

    Caption: Workflow for addressing inconsistent experimental results.

Section 3: Validated Experimental Protocols

Follow these step-by-step procedures to ensure accuracy and maximize stability.

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as needed. The molecular weight of this compound (C12H16N2O5) is 268.27 g/mol .

Materials:

  • This compound solid

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • 1.5 mL amber microcentrifuge tubes or cryovials

  • Volumetric pipette and sterile tips

Procedure:

  • Calculate Required Mass: To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = 0.010 mol/L * 0.001 L * 268.27 g/mol = 0.00268 g = 2.68 mg.

  • Weigh Compound: Carefully weigh out 2.68 mg of the solid compound onto weighing paper. For accuracy, it's often easier to weigh a slightly different amount (e.g., 2.75 mg) and then adjust the solvent volume to achieve the exact target concentration.[8]

    • Self-Validation: Note the exact mass weighed. If you weigh 2.75 mg, the required DMSO volume is 2.75 mg / 2.68 mg/mL = 1.026 mL. Accuracy here is paramount.[9]

  • Transfer and Dissolve: Transfer the weighed solid into a clean, labeled amber vial. Add the calculated volume of anhydrous DMSO.

  • Ensure Complete Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5 minutes.[2] Visually inspect against a light source to ensure no solid particulates remain.

  • Aliquot for Storage: Immediately divide the stock solution into single-use volumes (e.g., 10-50 µL) in smaller, tightly-sealed amber cryovials. This is the single most effective step to prevent degradation from freeze-thaw cycles.[3]

  • Store Properly: Label the aliquots clearly with the compound name, concentration, date, and your initials. Place them in a labeled freezer box and store at -80°C.

Protocol 3.2: Quick Comparative Stability Test

This protocol helps you determine if your storage conditions are adequate over a specific timeframe.

Procedure:

  • Prepare a fresh stock solution as described in Protocol 3.1.

  • Perform your standard biological or chemical assay using a freshly thawed aliquot. This is your Time Zero (T0) baseline result.

  • Store the remaining aliquots under your proposed conditions (e.g., -20°C in a clear vial vs. -80°C in an amber vial).

  • After a set period (e.g., 1, 2, and 4 weeks), thaw a new aliquot from each storage condition and repeat the exact same assay.

  • Analyze Data: Compare the results from the stored aliquots to your T0 baseline. A statistically significant decrease in activity indicates degradation under those specific storage conditions.

Storage ConditionActivity at T0Activity at 4 Weeks% Retained ActivityStability Assessment
-20°C, Clear Vial100%75%75%Unstable
-20°C, Amber Vial100%91%91%Marginal
-80°C, Amber Vial100%99%99%Stable
Caption: Example data from a comparative stability test.

Section 4: Understanding Potential Degradation Pathways

From a chemical perspective, the structure of this compound contains several functional groups that are susceptible to degradation. Understanding these liabilities allows for more effective preventative measures. The primary pathways of concern are hydrolysis, oxidation, and photolysis.[10]

Degradation_Pathways Parent This compound (Parent Compound) Hydrolysis Hydrolysis Product (e.g., 2-Methoxy-4-nitroaniline) Parent->Hydrolysis H₂O (moisture) Oxidation Oxidation Product (e.g., N-oxide or ring hydroxylation) Parent->Oxidation O₂ (air exposure) Photolysis Photolytic Cleavage Product (Radical species, ring opening) Parent->Photolysis hv (light exposure)

Caption: Potential degradation pathways for the target compound.

  • Hydrolysis: The amide-like linkage between the phenyl ring and the butanoic acid chain could be susceptible to hydrolysis, especially if the solution's pH shifts or if there is water contamination in the solvent. This would cleave the molecule into 2-Methoxy-4-nitroaniline and 4-hydroxybutanoic acid.

  • Oxidation: The secondary amine is a potential site for oxidation, forming an N-oxide or other species. The electron-rich methoxy-substituted phenyl ring could also be a target.[6]

  • Photolysis: Nitroaromatic compounds are known to be photoreactive.[11] UV light can promote the nitro group to an excited state, leading to complex reactions including reduction of the nitro group or cleavage of the C-N bond.[7]

By controlling the environmental factors of water, oxygen, and light, you directly inhibit these primary degradation pathways, ensuring the stability and integrity of your stock solutions.[5]

References

  • Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQs. Captivate Bio. [Link]

  • Major, C. (n.d.). Top 5 Factors Affecting Chemical Stability. Dehumidified Air Services. [Link]

  • National Center for Biotechnology Information. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]

  • Florida State University. (n.d.). Chemical Storage. Environmental Health and Safety. [Link]

  • Nick, T. (2022). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • StemCo. (n.d.). What factors affect chemical stability? StemCo. [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability. Gyan Sanchay. [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection. American Chemical Society. [Link]

  • Princeton University. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Environmental Health and Safety. [Link]

  • Cash Flow Inventory. (2023). Overcoming Stock Issues: A Comprehensive Guide for Businesses. Cash Flow Inventory. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

  • ResearchGate. (2015). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate? ResearchGate. [Link]

  • Bytagig. (2024). Troubleshooting Internet Connection Problems in the Stock Market Industry. Bytagig. [Link]

  • ResearchGate. (2018). what is the relation between concentration and chemical stability of a solution? ResearchGate. [Link]

  • Blaze Credit Union. (n.d.). Understanding an Unstable Stock Market. Blaze Credit Union. [Link]

  • The University of Hong Kong. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]

  • Extensiv. (n.d.). Top 10 Insights from the Experts: Overcoming Stock Issues. Extensiv. [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability? ARL Bio Pharma. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • 8Stock. (n.d.). Top 10 Common Inventory management Problems and How to Solve Them. 8Stock. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. ResearchGate. [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag Biocatalysis/Biodegradation Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methoxybutanoic acid. PubChem. [Link]

  • Komeil, D., et al. (2017). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 83(18). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-4-(2-hydroxy-4-methoxyphenyl)butanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-hydroxybutanoic acid. PubChem. [Link]

  • Timmermann, B., et al. (1995). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1357-66. [Link]

  • Argenta, M., et al. (2021). Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit. Journal of the American Society for Horticultural Science, 146(5), 297-328. [Link]

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Validation & Comparative

LC-MS/MS Profiling of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic Acid: Selectivity & Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the LC-MS/MS identification of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid , a secondary amine derivative often encountered as a synthetic intermediate or degradation product in dye and pharmaceutical chemistry.

Unlike standard generic protocols, this guide compares the performance of Biphenyl stationary phases against traditional C18 chemistries , demonstrating why


-

selective phases offer superior resolution for nitro-aromatic isobars. Furthermore, we delineate the specific fragmentation pathways (ESI-MS/MS), distinguishing the diagnostic loss of the nitro group and lactam cyclization characteristic of GABA derivatives.
Part 1: Chemical Context & Structural Analysis[1]

To accurately identify this analyte, one must understand its dual-nature functionalization: the electron-withdrawing nitro-aromatic core and the polar, ionizable carboxylic acid tail.

FeatureSpecificationMass Spectrometry Implication
Formula

Monoisotopic Mass: 254.09 Da
Core Structure 2-Methoxy-4-nitroanilineHigh UV absorbance; distinct

-electron deficiency.
Side Chain Butanoic acid (GABA analog)Facilitates water loss (

) via intramolecular cyclization.
Ionization AmphotericPositive Mode (

)
is preferred for structural elucidation due to rich fragmentation. Negative mode (

) offers selectivity in complex matrices.
Part 2: Chromatographic Comparison (The Alternative)

For nitro-aromatic compounds, traditional C18 columns often fail to resolve structural isomers (e.g., positional isomers of the nitro or methoxy groups). We compare the standard C18 approach with the superior Biphenyl alternative.

Hypothesis

The nitro group creates a dipole moment and an electron-deficient ring system. A Biphenyl stationary phase utilizes


-

interactions and dipole-dipole mechanisms to retain the analyte more strongly and selectively than the hydrophobic-only interaction of C18.
Performance Data Comparison
ParameterStandard C18 (Alternative) Biphenyl (Recommended) Technical Insight
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole
Biphenyl engages the nitro-aromatic ring.
Peak Shape (Tailing) Moderate (1.2 - 1.4)Excellent (1.0 - 1.1)

-interactions reduce silanol activity effects on the amine.
Isomer Resolution Poor (

)
High (

)
Critical for separating 2-nitro vs 4-nitro isomers.
Aqueous Stability High (Dewetting risk at 100% aq)High (Often 100% aq stable)Better for polar acid retention.
Part 3: Fragmentation Dynamics (ESI-MS/MS)

The identification of this compound relies on two distinct mechanistic pathways: Side-chain Cyclization and Nitro-group Cleavage .

Proposed Fragmentation Mechanism
  • Precursor Ion (

    
     255):  Protonation occurs primarily on the secondary amine nitrogen or the methoxy oxygen.
    
  • Primary Transition (Lactam Formation): The carboxylic acid tail attacks the amine, leading to the loss of water (-18 Da) and the formation of a cyclic pyrrolidinone (lactam) structure. This is characteristic of

    
    -amino acids.
    
    • 
       (Base Peak in low energy CID).
      
  • Secondary Transition (Nitro Loss): The nitro group is labile under higher collision energies, typically lost as a radical (

    
    , -46 Da) or via rearrangement to lose 
    
    
    
    (-30 Da).
  • Core Cleavage: Scission of the C-N bond connecting the ring to the alkyl chain.

Fragmentation Pathway Diagram

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 255 Lactam Lactam Formation (Cyclization) [M+H-H2O]+ m/z 237 Parent->Lactam - H2O (18 Da) Low CE Core Aniline Core (C-N Cleavage) m/z 169 Parent->Core C-N Cleavage NitroLoss Nitro Loss [M+H-H2O-NO2]+ m/z 191 Lactam->NitroLoss - NO2 (46 Da) High CE Lactam->Core Ring Opening

Figure 1: ESI(+) Fragmentation pathway showing the diagnostic water loss via lactam cyclization followed by nitro group elimination.

Part 4: Experimental Protocol

This protocol is designed to be self-validating. The use of a "divert valve" step ensures the mass spectrometer source remains clean from early-eluting salts.

1. Sample Preparation (Solid Phase Extraction)
  • Goal: Remove phospholipids and salts that suppress ionization.

  • Cartridge: Polymeric Strong Cation Exchange (MCX) is recommended due to the basic amine and acidic tail.

  • Step 1 (Condition): 1 mL MeOH, then 1 mL Water (0.1% Formic Acid).

  • Step 2 (Load): Load sample (pH adjusted to ~3.0 to protonate amine).

  • Step 3 (Wash): 1 mL Water (0.1% FA), then 1 mL MeOH.

  • Step 4 (Elute): 1 mL 5%

    
     in MeOH (Releases the amine).
    
  • Step 5 (Reconstitute): Evaporate and reconstitute in Mobile Phase A.

2. LC-MS/MS Parameters
ParameterSettingRationale
Column Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm)Maximizes selectivity for nitro-aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI(+).
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes

-

selectivity better than ACN.
Gradient 10% B to 90% B over 8 minSlow gradient for isomer separation.
Flow Rate 0.4 mL/minOptimal for electrospray efficiency.
Source Temp 450°CHigh heat needed to desolvate the polar acid tail.
3. Workflow Visualization

Workflow Sample Sample (Plasma/Solvent) SPE SPE Clean-up (MCX Cartridge) Sample->SPE LC LC Separation (Biphenyl Column) SPE->LC Ionization ESI Source (+4.5 kV) LC->Ionization MS1 Q1 Filter (m/z 255) Ionization->MS1 Collision Collision Cell (CE: 25-35 eV) MS1->Collision MS2 Q3 Detection (m/z 237, 191) Collision->MS2

Figure 2: End-to-end analytical workflow from sample extraction to MS/MS detection.[1]

Part 5: References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Aminobutanoic acid derivatives. National Institute of Standards and Technology.[2] [Link]

  • Phenomenex Technical Guide. (2025). Comparing C18-Type Stationary Phases to Biphenyl for Aromatic Selectivity. Phenomenex. [Link]

  • Asare, S. O., et al. (2022).[3] Mass spectrometry based fragmentation patterns of nitrosamine and nitro-aromatic compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitro-aromatics in electrospray ionization. Journal of Mass Spectrometry. [Link]

Sources

Safety Operating Guide

An Essential Guide to Personal Protective Equipment for Handling 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules to establish a robust safety framework. The paramount consideration is the potential for high toxicity associated with the nitroaromatic moiety.

Hazard Identification and Risk Assessment

  • Nitroaromatic Compounds: This class of chemicals is associated with significant health hazards. A structurally similar compound, 4-Methoxy-2-nitroaniline, is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1] A primary concern with aromatic nitro compounds is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[1]

  • Butanoic Acid Moiety: Butanoic acid itself is known to be corrosive and can cause severe skin burns and eye damage.[2]

Therefore, this compound must be handled as a potentially highly toxic and corrosive substance. A thorough risk assessment should be conducted before any experimental work, considering the quantities used and the nature of the procedure.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The following recommendations are based on a synthesis of information for handling hazardous nitroaromatic and corrosive compounds.[3][4][5]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection. For prolonged contact or when handling larger quantities, consider heavier-duty gloves such as butyl rubber or Viton®. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3]
Body Protection Chemical-Resistant Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3] Consider a chemically resistant apron for added protection when handling significant quantities.
Respiratory Protection NIOSH-Approved RespiratorDue to the potential for high acute toxicity via inhalation, a NIOSH-approved respirator is required. For weighing and handling of the solid material, a P100 particulate respirator is recommended. If there is a risk of vapor generation, or when working outside of a certified chemical fume hood, a full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is necessary.

Safe Handling and Operational Procedures

Adherence to strict operational protocols is critical to ensure safety.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid.

  • Dissolution: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Workflow

Spill_Response cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess If spill is large or volatile Contain Contain the spill with absorbent material Assess->Contain If spill is manageable Neutralize If safe, neutralize (for acids) Contain->Neutralize Absorb Absorb the spilled material Neutralize->Absorb Collect Collect waste in a sealed container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[8] Do not dispose of it down the drain or in regular trash.

References

  • KR-163PL Safety Data Sheet. (n.d.).
  • Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem. (2025).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025).
  • Personal protective equipment for working with nitrovinyl compounds - Benchchem. (n.d.).
  • MSDS - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard - YouTube. (2022).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (1996).
  • 6 - SAFETY DATA SHEET. (2024).
  • 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem. (n.d.).
  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).
  • Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2015).
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET Butanoic acid (Natural) - Synerzine. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.